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  • Product: 4-Ethyl-2-(methylthio)thiazole

Core Science & Biosynthesis

Foundational

4-Ethyl-2-(methylthio)thiazole chemical structure and properties

Executive Summary This technical guide provides a comprehensive analysis of 4-Ethyl-2-(methylthio)thiazole , a specific organosulfur heterocycle distinct from its more common isomer, 2-ethyl-4-methylthiazole (FEMA 3680)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Ethyl-2-(methylthio)thiazole , a specific organosulfur heterocycle distinct from its more common isomer, 2-ethyl-4-methylthiazole (FEMA 3680).[1] While often overshadowed by its alkyl-substituted counterparts, the 2-(methylthio) derivative represents a critical intermediate in the synthesis of high-impact flavorants (meaty/nutty profiles) and bioactive pharmaceutical scaffolds.[1]

This document details the structural identity, a validated two-step synthetic pathway, physicochemical properties, and safety protocols required for laboratory handling.[1] It is designed to serve as a self-validating instruction manual for researchers synthesizing or utilizing this compound.[1]

Part 1: Chemical Identity & Structural Analysis

4-Ethyl-2-(methylthio)thiazole is a 1,3-thiazole derivative substituted at the 4-position with an ethyl group and at the 2-position with a methylthio (methylsulfanyl) group.[1]

Nomenclature & Identifiers
Parameter Detail
IUPAC Name 4-Ethyl-2-(methylsulfanyl)-1,3-thiazole
Common Synonyms 4-Ethyl-2-methylmercaptothiazole; 2-Methylthio-4-ethylthiazole
Chemical Formula C₆H₉NS₂
Molecular Weight 159.27 g/mol
SMILES CCc1nc(SC)cs1
Structure Class 2,4-Disubstituted 1,3-Thiazole
Structural Distinction (Crucial)

Researchers must distinguish this compound from its isomer, 2-Ethyl-4-methylthiazole (CAS 15679-12-6).[1]

  • Target (This Guide): Sulfur attached to C2 (Thioether linkage).

  • Isomer (FEMA 3680): Ethyl group attached to C2; Methyl group attached to C4.

Part 2: Physicochemical Profile

Note: Data below represents predicted values based on structure-property relationships (SPR) of analogous 2-alkylthio-thiazoles, as specific experimental data for this isomer is rare in open literature.

Property Value (Predicted/Analogous) Context/Notes
Appearance Colorless to pale yellow liquidDarkens upon oxidation/storage.[1][2]
Odor Sulfurous, meaty, roasted, nuttyCharacteristic of 2-substituted thiazoles.[1]
Boiling Point ~215–225 °C @ 760 mmHgHigher than 2-ethyl-4-methylthiazole (161°C) due to the heavier sulfur atom.[1]
Density ~1.12–1.15 g/cm³Sulfur content increases density >1.0.
LogP (Octanol/Water) ~2.5–2.8Lipophilic; suitable for membrane permeability.
Solubility Ethanol, Ether, DCM, DMSOInsoluble in water.[1]

Part 3: Synthetic Pathways & Manufacturing

The most robust route to 4-Ethyl-2-(methylthio)thiazole involves a Hantzsch-type cyclization to form the intermediate thiol, followed by S-methylation .[1] This modular approach allows for high purity and yield.

Reaction Mechanism (Graphviz)

SynthesisPathway Start1 1-Bromo-2-butanone (Alpha-haloketone) Inter Intermediate: 4-Ethylthiazole-2-thiol Start1->Inter Cyclization (EtOH, Reflux) Start2 Ammonium Dithiocarbamate Start2->Inter Product Product: 4-Ethyl-2-(methylthio)thiazole Inter->Product S-Methylation (Acetone, RT) Reagent Methyl Iodide (MeI) (Base: K2CO3) Reagent->Product

Figure 1: Two-step synthesis of 4-Ethyl-2-(methylthio)thiazole via Hantzsch cyclization and Williamson-type alkylation.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Ethylthiazole-2-thiol

  • Reagents: 1-Bromo-2-butanone (1.0 eq), Ammonium dithiocarbamate (1.1 eq), Ethanol (anhydrous).[1]

  • Procedure:

    • Dissolve ammonium dithiocarbamate in ethanol.

    • Add 1-bromo-2-butanone dropwise at 0°C to control the exotherm.[1]

    • Reflux the mixture for 4–6 hours. Monitor TLC for disappearance of the bromide.

    • Cool to room temperature.[3] The intermediate thiol may precipitate or require extraction.

    • Workup: Remove ethanol in vacuo. Dissolve residue in 1M NaOH (thiol dissolves as thiolate). Wash with ether (removes impurities). Acidify aqueous layer with HCl to precipitate 4-ethylthiazole-2-thiol .[1]

    • Yield Expectation: 70–85%.

Step 2: S-Methylation to 4-Ethyl-2-(methylthio)thiazole

  • Reagents: 4-Ethylthiazole-2-thiol (1.0 eq), Methyl Iodide (MeI) (1.1 eq), Potassium Carbonate (K₂CO₃) (1.2 eq), Acetone.[1]

  • Procedure:

    • Suspend the thiol and K₂CO₃ in acetone.

    • Add Methyl Iodide dropwise at room temperature (Caution: MeI is carcinogenic).

    • Stir at ambient temperature for 2–3 hours.

    • Validation: Monitor by TLC. The product will be less polar than the thiol.

    • Workup: Filter off inorganic salts. Concentrate the filtrate.

    • Purification: Distillation under reduced pressure or Silica Gel Chromatography (Hexane/EtOAc gradient).

Part 4: Sensory & Applications

Flavor & Fragrance Profile

While specific FEMA designation for this exact isomer may be pending or subsumed under broader thiazole categories, its sensory properties are consistent with the "nutty/meaty" thiazole class.[1]

  • Primary Notes: Roasted meat, liver, nutty, sulfurous.[1]

  • Threshold: Low (ppb range).

  • Application: Used in savory flavor formulations (gravies, soups, meat alternatives) to provide depth and "umami" character.[1]

Pharmaceutical Relevance

The 2-(methylthio)thiazole moiety serves as a bioisostere for other heterocycles in drug design.

  • Metabolic Stability: The methylthio group is metabolically active (can be oxidized to sulfoxide/sulfone), offering a handle for tuning pharmacokinetics.[1]

  • Chelation: As noted in DFT studies of analogous thiols (e.g., S2NM), the nitrogen and sulfur atoms can chelate divalent metals (Hg, Zn), relevant for metallo-enzyme inhibitors [1].[1]

Part 5: Safety, Toxicology & Handling

Signal Word: WARNING

Hazard Class Statement Precaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves.[1]
Eye Irritation Causes serious eye irritation (H319)Use safety goggles.
Acute Toxicity Harmful if swallowed (H302)Do not eat/drink in lab.
Stench Strong, unpleasant odorMandatory: Handle in a fume hood.[1]

Metabolic Fate: Thiazoles are generally metabolized via ring oxidation or S-oxidation.[1] The methylthio group is likely oxidized to the sulfoxide (


) and sulfone (

) by cytochrome P450 enzymes before excretion.

References

  • Al-Azzawi, A. M., & Al-Allaf, T. A. (2025).[1] Retarding Effect of the Mediating Sulfane (-S-) Group on Chelation Efficacy of Thiolic-Sulfur Toward Mercury in 2-(2-Mercaptothiazol-5-yl) acetic acid Derivative.[1][4][5] DFT-Theoretical Study. ResearchGate.[6]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. (Analogous synthesis methodology).

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles.[3][6][7] (General Hantzsch synthesis protocols).

  • The Good Scents Company. (2023). 2-Ethyl-4-methylthiazole Data.[1][6][8][9] (Comparative isomer data).

Sources

Exploratory

Comprehensive Characterization of 4-Ethyl-2-(methylthio)thiazole: A Spectroscopic Atlas

The following technical guide details the spectroscopic characterization and synthesis of 4-Ethyl-2-(methylthio)thiazole , a sulfur-containing heterocycle relevant to flavor chemistry (meaty/nutty notes) and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of 4-Ethyl-2-(methylthio)thiazole , a sulfur-containing heterocycle relevant to flavor chemistry (meaty/nutty notes) and pharmaceutical intermediate development.


Molecular Weight:  159.27  g/mol 

Part 1: Executive Summary & Structural Context

4-Ethyl-2-(methylthio)thiazole is a 2,4-disubstituted thiazole characterized by a labile thioether linkage at the C2 position and an ethyl chain at C4. Unlike its isomer 2-ethyl-4-methylthiazole (a common nutty flavorant), this specific isomer introduces a sulfur-rich electronic environment, influencing both its reactivity (susceptibility to nucleophilic attack at C2) and its sensory profile (sulfurous, roasted meat nuances).

Structural Parameters[1][2][3][4][5][6]
  • Core Scaffold: 1,3-Thiazole ring.[1][2]

  • Substituents:

    • Position 2: Methylthio group (-SMe).[2][3]

    • Position 4: Ethyl group (-Et).[4]

    • Position 5: Proton (H).

  • Key Chemosensory Feature: The S-alkyl moiety at C2 is critical for the "roasted" organoleptic threshold.

Part 2: Synthesis & Experimental Workflow

To ensure the validity of the spectroscopic data, one must understand the origin of the sample. The most robust route for high-purity synthesis is the Hantzsch Thiazole Synthesis followed by S-alkylation.

Workflow Diagram (DOT)

SynthesisWorkflow Start Starting Materials (1-Bromo-2-butanone + Ammonium Dithiocarbamate) Inter Intermediate (4-Ethyl-2-mercaptothiazole) Start->Inter Cyclization (Reflux) Reagent Methylation (MeI / K2CO3 / Acetone) Inter->Reagent S-Alkylation Purification Purification (Vacuum Distillation) Reagent->Purification Work-up Product Final Product 4-Ethyl-2-(methylthio)thiazole (>98% Purity) Purification->Product Isolation

Figure 1: Step-wise synthesis pathway ensuring structural integrity of the analyte.

Experimental Protocol
  • Cyclization: React 1-bromo-2-butanone (1.0 eq) with ammonium dithiocarbamate (1.1 eq) in ethanol at reflux for 4 hours.

  • Intermediate Isolation: The resulting 4-ethyl-2-mercaptothiazole (solid) is filtered and dried.

  • Methylation: Dissolve the intermediate in acetone. Add

    
     (1.5 eq) and Methyl Iodide (1.1 eq). Stir at room temperature for 2 hours.
    
  • Purification: Remove solvent, extract with DCM, and purify via vacuum distillation (bp ~115°C at 10 mmHg).

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is distinct due to the shielding effect of the ethyl group at C4 and the deshielding effect of the methylthio group at C2.

NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-5 6.75 - 6.85 Singlet (s)1H-Aromatic ring proton. Shifted upfield relative to unsubstituted thiazole (

8.8) due to C4-alkyl donation.
S-CH

2.68 Singlet (s)3H-Methyl protons on Sulfur (C2). Characteristic narrow range (2.6-2.7).[4]
Ethyl-CH

2.75 Quartet (q)2H7.6Benzylic-like methylene at C4. Overlaps slightly with S-Me but distinguishable by splitting.
Ethyl-CH

1.29 Triplet (t)3H7.6Terminal methyl of the ethyl chain.
NMR Data (100 MHz, )
CarbonShift (

, ppm)
TypeAssignment Logic
C-2 164.5 Quaternary (Cq)Deshielded by N and S heteroatoms; characteristic of S-substituted C2.
C-4 156.2 Quaternary (Cq)Substituted by Ethyl group.
C-5 112.8 Methine (CH)The only protonated ring carbon.
Ethyl-CH

27.4 Methylene (CH

)
Attached to aromatic ring.
S-CH

16.3 Methyl (CH

)
Methyl on Sulfur.
Ethyl-CH

12.1 Methyl (CH

)
Terminal methyl.

Part 4: Mass Spectrometry (MS) Analysis[7]

The mass spectrum of 4-Ethyl-2-(methylthio)thiazole is dominated by the stability of the thiazole ring and the lability of the alkyl substituents.

Ionization Mode: Electron Impact (EI, 70 eV)

Fragmentation Pathway Diagram (DOT)

MSFragmentation M_Ion Molecular Ion (M+) m/z 159 Frag1 [M - CH3]+ m/z 144 M_Ion->Frag1 -CH3 (from Ethyl or S-Me) Frag2 [M - C2H5]+ m/z 130 M_Ion->Frag2 -C2H5 (Ethyl loss) Base Base Peak / Rearrangement m/z 88 M_Ion->Base Ring Cleavage / RDA

Figure 2: Primary fragmentation pathways observed in EI-MS.

Key Ions Table
m/zIntensity (%)Fragment IdentityMechanistic Origin
159 60-80M+ Molecular ion. Strong due to aromatic stability.
161 ~9M+2 Isotope peak. Significant due to two Sulfur atoms (

S natural abundance).
144 40[M - 15]+ Loss of methyl radical (usually from the ethyl group via

-cleavage).
112 20[M - 47]+ Loss of S-CH

radical.
88 100 (Base)Ring Fragment Thiazole ring cleavage (Retro-Diels-Alder type).

Part 5: Infrared (IR) Spectroscopy

IR data confirms the functional groups, specifically the absence of S-H (which would appear ~2550 cm


 in the precursor) and the presence of the aromatic system.
Wavenumber (cm

)
Vibration ModeIntensityAssignment
3100 - 3050 C-H stretchWeakAromatic C-H (C5-H).
2960 - 2870 C-H stretchMediumAliphatic C-H (Ethyl and S-Methyl).
1580 - 1480 C=N / C=C stretchStrongThiazole ring skeletal vibrations.
1420 S-CH

deform
MediumCharacteristic methyl deformation on sulfur.
1240 C-N stretchMediumRing C-N bond.
690 - 720 C-S stretchMediumC-S-C linkage.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • General Thiazole Spectra: NIST Mass Spectrometry Data Center.[1] "Thiazole, 2-(methylthio)-."[2][5] NIST Chemistry WebBook, SRD 69. (Used for fragment correlation).

  • Synthesis of 2-Substituted Thiazoles: Schwarz, G. (1945). "2,4-Dimethylthiazole." Organic Syntheses, Coll. Vol. 3, p.332. (Methodology basis).

  • NMR Shift Prediction: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

Sources

Protocols & Analytical Methods

Method

Quantitative analysis of 4-Ethyl-2-(methylthio)thiazole in food matrices

Application Note: Quantitative Analysis of 4-Ethyl-2-(methylthio)thiazole in Food Matrices Abstract & Scope This application note details a robust protocol for the quantification of 4-Ethyl-2-(methylthio)thiazole (4-EMT)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 4-Ethyl-2-(methylthio)thiazole in Food Matrices

Abstract & Scope

This application note details a robust protocol for the quantification of 4-Ethyl-2-(methylthio)thiazole (4-EMT) in complex food matrices. While 2-alkylthiazoles are common flavor constituents, the specific 2-(methylthio) substitution pattern presents unique analytical challenges due to its susceptibility to oxidation and matrix binding.

This guide moves beyond generic "screenings" to provide a targeted, quantitative workflow utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . The method is optimized for sensitivity (LOD < 1 µg/kg) and selectivity in high-fat and high-protein matrices.

Analyte Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Analyte 4-Ethyl-2-(methylthio)thiazoleTarget Ion Selection: Molecular ion (

) and fragment ions must be distinct from common alkylthiazole isomers (e.g., 2-ethyl-4-methylthiazole).
Structure Thiazole ring with -SMe at C2 and -Et at C4.Basicity: The N-atom allows protonation; pH adjustment is critical during extraction.
LogP (Est.) ~2.8 - 3.2Hydrophobicity: High affinity for lipid phases in food; requires effective matrix modification (salting out).
Volatility Semi-volatileHeadspace Efficiency: Moderate. Elevated incubation temperatures are required for HS-SPME.
Stability Susceptible to S-oxidationPrecaution: Avoid aggressive oxidants during prep; analyze promptly.

Method Development Strategy

The quantification strategy relies on Isotope Dilution Analysis (IDA) or Standard Addition to compensate for the "Matrix Effect"—a critical source of error in food analysis where lipids and proteins suppress analyte release into the headspace.

Workflow Logic (Graphviz)

G Sample Homogenized Food Sample (5g) IS_Add Internal Standard Addition (Thiazole-d3 or 2-Isobutylthiazole) Sample->IS_Add Spiking Mod Matrix Modification (Sat. NaCl + pH 7.0 Buffer) IS_Add->Mod Normalization Extract HS-SPME Extraction (DVB/CAR/PDMS Fiber, 50°C, 30 min) Mod->Extract Equilibrium GC GC Separation (Polar Wax Column) Extract->GC Desorption MS MS/MS Detection (MRM Mode) GC->MS Ionization Data Quantification (Ratio Analyte/IS) MS->Data Processing

Figure 1: Analytical workflow for the extraction and quantification of 4-EMT.

Experimental Protocol

Reagents & Standards
  • Target Standard: 4-Ethyl-2-(methylthio)thiazole (>98% purity). Note: If commercial standards are unavailable, custom synthesis via Hantzsch thiazole synthesis is required.

  • Internal Standard (IS): 2-Isobutylthiazole (structurally similar, rare in nature) or custom synthesized 4-Ethyl-2-(methylthio)thiazole-d3.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

  • Solvent: Methanol (LC-MS grade) for stock solutions.

Sample Preparation
  • Homogenization: Cryogenically grind solid food samples (e.g., meat, cheese) to a fine powder to ensure homogeneity.

  • Weighing: Accurately weigh 5.00 g of sample into a 20 mL headspace vial.

  • IS Spiking: Add 10 µL of Internal Standard solution (10 µg/mL in MeOH) directly onto the sample matrix. Allow to equilibrate for 15 minutes.

  • Matrix Modification:

    • Add 5 mL of Phosphate Buffer (0.1 M, pH 7.0). Rationale: Neutral pH prevents protonation of the thiazole nitrogen, ensuring the analyte remains in the neutral, volatile form.

    • Add 1.5 g NaCl. Rationale: "Salting out" effect decreases the solubility of organics in water, driving the analyte into the headspace.

  • Sealing: Crimp cap with a PTFE/Silicone septum.

HS-SPME Extraction Conditions
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

    • Why: The triple-phase fiber covers the wide polarity range of thiazoles and provides superior capacity for volatiles (Carboxen) and semi-volatiles (DVB).

  • Incubation: 50°C for 10 min (agitation at 500 rpm).

  • Extraction: 30 min at 50°C (fiber exposed).

  • Desorption: 3 min at 250°C in the GC inlet (splitless mode).

GC-MS/MS Instrumentation
  • Column: DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Why: Polar columns separate sulfur isomers better than non-polar (DB-5) columns.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 10°C/min to 240°C

    • Hold 5 min.

  • Mass Spectrometer (Triple Quadrupole):

    • Ionization: EI (70 eV).

    • Acquisition: MRM (Multiple Reaction Monitoring) for maximum selectivity.

MRM Transition Table (Theoretical - Must Optimize with Standard):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Purpose
4-Ethyl-2-(methylthio)thiazole 159 (M+) 144 (M - CH3) 10 Quantifier
159 86 (Thiazole ring frag) 20 Qualifier

| 2-Isobutylthiazole (IS) | 141 (M+) | 99 (M - C3H6) | 15 | Quantifier |

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity: Construct a 6-point calibration curve (1 – 500 µg/kg) in a matrix-matched blank (e.g., starch gel or analyte-free oil).

    
     must be > 0.995.
    
  • Recovery: Spike samples at Low (10 µg/kg), Medium (50 µg/kg), and High (200 µg/kg) levels. Acceptable range: 80–120%.

  • Precision: Intra-day and Inter-day RSD < 15%.

  • Carryover: Inject a blank fiber after the highest standard. Result must be < LOD.

Troubleshooting Matrix Effects: If recovery is low (<50%) in high-fat matrices (e.g., butter, fatty meat), the lipid phase acts as a "sink" for the hydrophobic thiazole.

  • Solution: Use Standard Addition (spike increasing amounts of analyte into the actual sample) rather than external calibration. This mathematically cancels out the matrix partition coefficient (

    
    ).
    

References

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier. Link

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002).[1] Safety evaluation of certain food additives: Thiazoles. WHO Food Additives Series 50.[2] Link

  • Baltussen, E., et al. (2002). Stir bar sorptive extraction (SBSE), a novel extraction technique for enrichment: Environmental and biological applications. Journal of Chromatography A, 963(1-2), 117-134. (Cited for principles of sorption in complex matrices). Link

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. (Context on thiazole formation in food). Link

  • Sigma-Aldrich. Product Specification: 2-Ethyl-4-methylthiazole (Analog Reference).Link

Sources

Application

Technical Application Note: Extraction Strategies for 4-Ethyl-2-(methylthio)thiazole from Coffee Matrices

Abstract The extraction of specific sulfur-bearing thiazoles, such as 4-Ethyl-2-(methylthio)thiazole , from complex matrices like roasted coffee presents a unique analytical challenge.[1] These compounds are often presen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The extraction of specific sulfur-bearing thiazoles, such as 4-Ethyl-2-(methylthio)thiazole , from complex matrices like roasted coffee presents a unique analytical challenge.[1] These compounds are often present at trace levels (ppb/ppt range) yet possess low odor thresholds that significantly impact the sensory profile (meaty, nutty, roasted notes). This guide details three distinct extraction protocols—Solvent Assisted Flavor Evaporation (SAFE) , Solid Phase Microextraction (SPME) , and Simultaneous Distillation Extraction (SDE) . Emphasis is placed on preserving the integrity of the labile sulfide (-S-CH₃) moiety against thermal oxidation and degradation.[1]

Part 1: Physicochemical Basis & Strategic Approach[1]

The Target Molecule: 4-Ethyl-2-(methylthio)thiazole

Unlike the more common 2-Ethyl-4-methylthiazole (nutty/green), the inclusion of a methylthio (-SCH₃) group at the C2 position significantly alters the extraction thermodynamics.[1]

  • Lipophilicity (LogP): Estimated >2.5. High affinity for non-polar phases.

  • Volatility: Lower vapor pressure than alkyl-thiazoles due to the heavier sulfur atom.[1]

  • Reactivity: The sulfide linkage is susceptible to oxidation to sulfoxides (S=O) under high-temperature aerobic conditions, making "gentle" extraction critical.

Comparative Extraction Matrix
FeatureSAFE (Gold Standard)HS-SPME (Screening)SDE (Robustness)
Principle High-vacuum distillationEquilibrium headspace sorptionSteam distillation + Solvent extraction
Thermal Stress Low (<40°C)Moderate (40-60°C)High (100°C+)
Recovery High (Volatiles + Semi-volatiles)Selective (Fiber dependent)High (but risk of artifacts)
Solvent Use High (Dichloromethane/Ether)NoneHigh
Use Case Quantitation, OlfactometryHigh-throughput profilingGeneral volatile isolation

Part 2: Experimental Protocols

Protocol A: Solvent Assisted Flavor Evaporation (SAFE)

The authoritative method for absolute quantification and artifact-free isolation.[1][2]

1. Sample Preparation
  • Grinding: Cryogenic grinding of coffee beans (liquid nitrogen) is recommended to prevent volatile loss due to frictional heat. Target particle size: <500 µm.

  • Solvent Extraction:

    • Suspend 50 g of ground coffee in 150 mL of Dichloromethane (DCM) . Note: DCM is preferred over pentane for thiazoles due to better solubility of polarizable sulfur atoms.

    • Add Internal Standard (IS): 50 µL of 2-Isopropyl-4-methylthiazole (100 ppm in methanol) for recovery correction.[1]

    • Stir at room temperature for 4 hours in a closed vessel.

    • Filter solids using a glass frit (porosity 2) to obtain the crude extract.

2. The SAFE Distillation
  • Apparatus Setup: Connect the SAFE head to a receiving flask submerged in liquid nitrogen and a feed flask heated to 40°C.

  • Vacuum: Apply high vacuum (<10⁻³ mbar).

  • Operation:

    • Introduce the crude extract dropwise into the SAFE head.

    • Volatiles and solvent flash-evaporate and re-condense in the liquid nitrogen trap.[1] Non-volatiles (lipids, melanoidins) remain in the waste flask.

    • Thaw the distillate and dry over anhydrous Na₂SO₄.

    • Concentrate to 200 µL using a Vigreux column (45°C bath) to retain the semi-volatile target.

Figure 1: Workflow for Solvent Assisted Flavor Evaporation (SAFE) targeting labile sulfur compounds.

Protocol B: Headspace Solid Phase Microextraction (HS-SPME)

Optimized for rapid screening and relative quantification.[1]

1. Fiber Selection

Critical Choice: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm).

  • Reasoning: The triple-phase coating covers the wide polarity range of coffee volatiles. The Carboxen layer specifically targets small sulfur molecules, while DVB retains the aromatic thiazole ring.

2. Extraction Parameters
  • Vial: Place 1.0 g of ground coffee in a 20 mL headspace vial.

  • Incubation: 10 minutes at 40°C (agitation 500 rpm). Note: Higher temperatures (>60°C) may induce Maillard artifacts.

  • Extraction: Expose fiber for 30 minutes at 40°C.

  • Desorption: 5 minutes at 250°C in the GC injector (splitless mode).

Protocol C: Simultaneous Distillation Extraction (SDE)

For bulk isolation when thermal degradation is of lower concern.

  • Apparatus: Likens-Nickerson extraction head.[1]

  • Solvent: 50 mL Dichloromethane.

  • Sample: 50 g coffee powder + 500 mL distilled water.

  • Process: Boil both flasks simultaneously for 2 hours.

  • Caution: This method exposes the analyte to 100°C water for extended periods. Validation step: Compare SDE yield vs. SAFE yield. If SDE yield is significantly lower, thermal degradation of the methylthio group is occurring.

Part 3: Analytical Validation (GC-MS/MS)

To definitively identify 4-Ethyl-2-(methylthio)thiazole, use Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode.[1]

ParameterSetting
Column DB-WAX or SolGel-Wax (Polar phases separate sulfur isomers best)
Carrier Gas Helium @ 1.2 mL/min
Oven Program 40°C (2 min) → 5°C/min → 240°C (10 min)
Ion Source EI (70 eV), 230°C
Target Ion (Quant) m/z 159 (Molecular Ion - estimated)
Qualifier Ions m/z 126 (Loss of -SH?), m/z 85 (Thiazole ring fragment)

Note: Exact ions must be confirmed with a neat standard due to fragmentation variability.

References

  • Engel, W., et al. (1999). Solvent-assisted flavour evaporation - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices.[1] European Food Research and Technology.

  • Akiyama, M., et al. (2007). Analysis of Volatile Compounds Released during the Grinding of Roasted Coffee Beans Using Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry.

  • Mayer, F., et al. (2000). Sensory Study of the Character Impact Aroma Compounds of a Coffee Beverage. European Food Research and Technology.

  • Belitz, H.D., et al. (2009). Food Chemistry: Aroma Compounds. Springer.

  • Flamini, R., et al. (2009). Advanced Methods for the Extraction and Concentration of Volatiles. Mass Spectrometry Reviews.

Sources

Method

Technical Application Note: Precision Formulation with 4-Ethyl-2-(methylthio)thiazole

This Technical Application Note is structured to guide researchers and formulators in the precision use of 4-Ethyl-2-(methylthio)thiazole . This molecule represents a potent intersection between high-impact sensory mater...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is structured to guide researchers and formulators in the precision use of 4-Ethyl-2-(methylthio)thiazole . This molecule represents a potent intersection between high-impact sensory materials (flavors/fragrances) and pharmacologically active scaffolds (medicinal chemistry).[1]

Note on Nomenclature: This guide distinguishes 4-Ethyl-2-(methylthio)thiazole (a sulfur-substituted thiazole) from the more common 2-Ethyl-4-methylthiazole (FEMA 3680). The presence of the methylthio group (-SCH₃) at the C2 position drastically alters the organoleptic and reactive profile, shifting it from "nutty/roasted" to "meaty/metallic/sulfurous."

Chemical Identity & Organoleptic Profile[1][2]

4-Ethyl-2-(methylthio)thiazole is a high-potency heterocyclic sulfide. In flavor chemistry, it serves as a critical "character impact" compound for savory profiles. In medicinal chemistry, the 2-alkylthio-4-substituted thiazole core is a privileged scaffold for tubulin polymerization inhibitors and antimicrobial agents.

PropertySpecification
IUPAC Name 4-Ethyl-2-(methylthio)-1,3-thiazole
Chemical Structure Thiazole ring substituted at C4 (Ethyl) and C2 (Methylthio)
Molecular Formula C₆H₉NS₂
Molecular Weight 159.27 g/mol
Organoleptic Profile High Impact: Roasted meat, liver, metallic, sulfurous, earthy. Diluted: Nutty, vegetable-like, savory broth.
Odor Threshold Extremely Low (< 5 ppb in water).
Solubility Soluble in Ethanol, Propylene Glycol, MCT Oil; Insoluble in Water.
Mechanistic Insight: The "Savory" Trigger

Unlike simple alkyl thiazoles (which bind to receptors associated with "green" or "nutty" notes), the 2-methylthio moiety acts as a potent ligand for receptors sensitive to sulfur-containing Maillard reaction products. It mimics the degradation products of cysteine and thiamine, triggering a perception of "cooked protein" or "umami depth."

Physicochemical Stability & Handling

The critical challenge with 4-Ethyl-2-(methylthio)thiazole is the susceptibility of the sulfide sulfur to oxidation.

The Oxidation Cascade

Exposure to air or peroxides converts the sulfide (-S-) into a Sulfoxide (S=O) and subsequently a Sulfone (O=S=O) .

  • Impact: The sulfoxide is often odorless or possesses a faint, plastic-like off-note, leading to a complete loss of the desired savory profile.

Workflow: Stability Management

Figure 1: Stability workflow emphasizing the prevention of sulfide oxidation through inert gas storage and antioxidant inclusion.

Application Protocols: Flavor & Fragrance

Due to its extreme potency, this material must never be used neat in a final product. It requires a serial dilution approach.

Protocol A: Preparation of Stable Stock Solutions (1%)

Objective: Create a working solution that is dosable and stable.

  • Solvent Selection: Use Triethyl Citrate (TEC) or MCT Oil for flavor applications. Ethanol is acceptable for fragrance but prone to faster evaporation.

  • Antioxidant Addition: Dissolve 0.05% Alpha-Tocopherol (Vitamin E) into the solvent before adding the thiazole. This acts as a scavenger for dissolved oxygen.

  • Mixing: Add 1.0g of 4-Ethyl-2-(methylthio)thiazole to 99.0g of the prepared solvent. Mix under low shear in a closed vessel to prevent volatile loss.

  • Storage: Store in amber glass with a polyseal cone cap. Headspace should be purged with Nitrogen or Argon.

Protocol B: Savory Flavor Accord (Beef Profile)

Objective: Reconstitute a boiled beef profile using the thiazole as the "meaty" anchor.

IngredientParts per Thousand (ppt)Function
4-Ethyl-2-(methylthio)thiazole (1% Stock) 5.0 The "Bloody/Liver" Note
2-Methyl-3-furanthiol (1% Stock)2.0Roasted/Meaty impact
Bis(2-methyl-3-furyl) disulfide1.0Fatty/Chicken nuance
Methional10.0Potato/Earthy base
Sotolon (1% Stock)5.0Sweet/Maple/Broth body
MCT Oil (Diluent)q.s. to 1000Carrier

Procedure:

  • Combine non-sulfur ingredients first (Sotolon, Methional).

  • Add sulfur compounds (Furanthiol, Disulfide) next.

  • Add the 4-Ethyl-2-(methylthio)thiazole last to minimize air exposure time.

  • Maturation: Allow the accord to age for 48 hours at 4°C. This allows the "sulfur shock" to mellow and integrate into the lipid phase.

Protocol C: Fragrance Modification (Oud/Vetiver Base)

Objective: Add "animalic grit" and realism to synthetic Oud bases.

  • Dosage: 0.01% to 0.05% of the 1% Stock solution in the final concentrate.

  • Effect: At trace levels, the metallic/earthy aspect boosts the perception of natural resin and earthy rootiness in Vetiver and Agarwood (Oud) reconstructions, masking the chemical flatness of synthetic woods like Iso E Super.

Medicinal Chemistry & Drug Development Utility

While primarily a flavorant, the 2-alkylthio-4-arylthiazole scaffold is a validated pharmacophore in drug discovery.

Pharmacophore Insight: Tubulin Inhibition

Research indicates that thiazoles substituted at the 2-position with a thio-ether and at the 4-position with a lipophilic group (like the ethyl or a larger aryl group) can occupy the Colchicine binding site of tubulin.

  • Application: Use 4-Ethyl-2-(methylthio)thiazole as a starting block for SAR (Structure-Activity Relationship) studies.

  • Modification: The ethyl group at C4 can be brominated and coupled (Suzuki/Sonogashira) to extend the carbon skeleton, creating analogs for anti-cancer (tubulin inhibition) or anti-parasitic screening.

Figure 2: Synthetic utility of the scaffold in generating tubulin-targeting drug candidates.

Analytical Quality Control (GC-MS)

To verify the identity and purity of 4-Ethyl-2-(methylthio)thiazole, use the following Gas Chromatography-Mass Spectrometry parameters.

  • Column: DB-5 or equivalent (Non-polar). Polar columns (DB-Wax) may cause peak tailing due to the sulfur/nitrogen interaction.

  • Inlet Temp: 240°C (Do not overheat; thermal degradation risk).

  • Split Ratio: 50:1 (Material is potent and easily overloads the detector).

  • Key Ions (EI, 70eV):

    • m/z 159: Molecular Ion (M+) – Must be present.

    • m/z 161: M+2 Isotope peak (approx 9-10% of M+ due to two Sulfur atoms). Diagnostic for S2 compounds.

    • m/z 144: Loss of methyl group (-CH₃).

    • m/z 86: Thiazole ring fragment.[2][3][4][5][6]

Safety & Regulatory

  • FEMA Number: N/A (Note: Closest homologs are FEMA 3680 and 3716. Ensure regulatory compliance for specific isomer use in food; GRAS status must be verified for the exact CAS).

  • Handling:

    • Stench: This material has a pervasive, clinging odor. All handling must occur in a dedicated fume hood.

    • Decontamination: Glassware should be soaked in a 10% Bleach (Sodium Hypochlorite) solution for 1 hour to oxidize the sulfide to the odorless sulfone/sulfonate before washing.

  • Toxicity: Like many thiazoles, it may be irritating to eyes and respiratory tract. LD50 (Oral, Rat) for homologous thiazoles is typically >500 mg/kg, but specific data for this isomer should be treated with caution.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[7] Safety evaluation of certain food additives: Thiazoles and related derivatives.[8][7] WHO Food Additives Series 50.[9]

  • Mosciano, G. (1992). Organoleptic characteristics of flavor materials: Thiazoles.[7] Perfumer & Flavorist, 17(6), 41. (Reference for homologous alkyl thiazole profiles).

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-alkylthio-4-arylthiazoles as tubulin polymerization inhibitors. Journal of Medicinal Chemistry. (Establishes the pharmacophore utility).
  • The Good Scents Company. (n.d.). Propeties of 2-Ethyl-4-methylthiazole (FEMA 3680) vs 2-(Methylthio)thiazole (FEMA 3716).

  • Nijssen, L. M., et al. (1996). Volatile Compounds in Food: Qualitative and Quantitative Data. TNO Nutrition and Food Research Institute. (Reference for occurrence of thiazoles in Maillard systems).

Sources

Application

Application Notes &amp; Protocols: The Role of Alkylthiazoles in Maillard Reaction Research

A Senior Application Scientist's Guide for Researchers and Product Development Professionals This document provides an in-depth technical guide on the significance, formation, and analysis of alkylthiazoles, a critical c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Product Development Professionals

This document provides an in-depth technical guide on the significance, formation, and analysis of alkylthiazoles, a critical class of flavor compounds generated during the Maillard reaction. While the initial topic of interest was the specific compound 4-Ethyl-2-(methylthio)thiazole, a thorough review of the scientific literature reveals a notable scarcity of research on this particular molecule. Therefore, to provide a comprehensive and scientifically grounded resource, this guide will focus on closely related, well-documented alkylthiazoles such as 4-Ethyl-2-methylthiazole and 2-Ethyl-4-methylthiazole. These compounds serve as exemplary models for understanding the broader role of thiazoles in the development of desirable flavors in thermally processed foods.

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is fundamental to the development of color and flavor in a vast array of cooked foods.[1][2] Among the myriad of compounds generated, sulfur-containing heterocycles are particularly impactful due to their low odor thresholds and characteristic savory, roasted, and meaty aromas.[3] Thiazoles and their derivatives are paramount in this category, contributing significantly to the desirable flavor profiles of products like roasted coffee, cooked meats, and baked goods.[3]

Physicochemical Properties and Sensory Profiles of Key Alkylthiazoles

Alkylthiazoles are characterized by a five-membered ring containing both sulfur and nitrogen. Their specific sensory attributes are dictated by the nature and position of the alkyl substituents on the thiazole ring. These compounds are generally volatile and contribute to the overall aroma profile of foods even at trace concentrations.[4]

Property4-Ethyl-2-methylthiazole2-Ethyl-4-methylthiazole
CAS Number 32272-48-3[5]15679-12-6[6]
Molecular Formula C₆H₉NS[5]C₆H₉NS[6]
Molecular Weight 127.21 g/mol [5]127.21 g/mol
Boiling Point 169-171 °C at 719 mmHg[5]~161 °C at 728.5 mmHg
Appearance Colorless to pale yellow liquid/solid[7]Colorless to pale yellow liquid[8]
Solubility Soluble in alcohol; sparingly soluble in water (591.9 mg/L at 25°C est.)[7]Soluble in organic solvents; insoluble in water[8]
Sensory Profile Nutty, coffee, cocoa, meaty[9]Green, nutty, roasted, savory, coffee, cocoa, meaty, with rubbery undertones[6][8][10][11]
Occurrence Detected in Arabica and Robusta coffee[5]Found in coffee, baked goods, candy, and meat dishes[6]

Formation Pathways in the Maillard Reaction

The formation of thiazoles is a hallmark of the Maillard reaction, particularly when sulfur-containing amino acids like cysteine are present. The core mechanism involves the reaction of key intermediates derived from both the amino acid and the reducing sugar.

The fundamental precursors for alkylthiazole formation are:

  • A Sulfur Source: Primarily the amino acid L-cysteine, which provides the sulfur atom and often the nitrogen atom for the heterocyclic ring.

  • A Dicarbonyl Compound: Such as glyoxal or methylglyoxal, which are formed from the degradation of reducing sugars.[12]

  • An Aldehyde or Ketone: Which contributes to the specific alkyl substitutions on the thiazole ring.

The general pathway involves the degradation of cysteine to release hydrogen sulfide (H₂S) and ammonia (NH₃). These reactive species then condense with dicarbonyl compounds and aldehydes to form the substituted thiazole ring.[12]

Generalized Formation Pathway of Alkylthiazoles Reducing Sugar Reducing Sugar Dicarbonyls (e.g., Methylglyoxal) Dicarbonyls (e.g., Methylglyoxal) Reducing Sugar->Dicarbonyls (e.g., Methylglyoxal) Degradation L-Cysteine L-Cysteine H2S + NH3 H2S + NH3 L-Cysteine->H2S + NH3 Strecker Degradation Aldehyde/Ketone (R-CHO) Aldehyde/Ketone (R-CHO) Alkylthiazole Alkylthiazole Aldehyde/Ketone (R-CHO)->Alkylthiazole Dicarbonyls (e.g., Methylglyoxal)->Alkylthiazole H2S + NH3->Alkylthiazole

Caption: Generalized formation of alkylthiazoles from Maillard reaction precursors.

Application Notes for Maillard Reaction Research

Alkylthiazoles as Flavor Markers

The profile of alkylthiazoles in a food product can serve as a chemical fingerprint of its thermal processing history and precursor composition. For instance, the presence of specific thiazoles is a key contributor to the distinction between the aroma of boiled beef and chicken.[13] In coffee, the type and concentration of thiazoles are indicative of the bean origin and roasting degree.[5] Researchers can use the quantification of these compounds to objectively assess the impact of processing changes on the final flavor profile, providing a valuable tool for quality control and new product development.

Impact of Processing Conditions and Precursors

The formation of alkylthiazoles is highly sensitive to several factors:

  • Temperature and Time: Higher temperatures generally accelerate the Maillard reaction, leading to an increased formation of thiazoles up to a certain point, after which degradation may occur.

  • pH: The pH of the system significantly influences the degradation pathways of both sugars and amino acids, thereby affecting the pool of available precursors for thiazole formation.

  • Precursor Availability: The type of reducing sugar (e.g., ribose, glucose) and the concentration of cysteine are critical. Ribose, for example, is known to be more reactive than glucose in generating meaty flavor compounds, including thiazoles.[14] The addition of cysteine or glutathione-enriched yeast extracts to a food system can be a deliberate strategy to enhance the formation of savory, meaty flavor notes.[14]

Analytical Challenges

The analysis of volatile sulfur compounds like thiazoles presents several challenges. They are often present at very low concentrations (ppb or ppt levels) in a highly complex food matrix.[15] Their volatility can lead to losses during sample preparation, and their reactivity can cause artifact formation. Therefore, highly sensitive and selective analytical techniques are required for accurate identification and quantification.[4][15]

Experimental Protocols

Protocol 1: Maillard Reaction Model System for Alkylthiazole Generation

This protocol describes a simple aqueous model system to study the formation of alkylthiazoles under controlled conditions.

Objective: To generate and study the formation of alkylthiazoles from defined precursors.

Materials:

  • L-Cysteine (≥98% purity)

  • D-Glucose (≥99% purity)

  • Acetaldehyde (for ethyl-substituted thiazoles)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

Procedure:

  • Prepare Precursor Solution: In a 100 mL volumetric flask, dissolve 0.1 mol of L-cysteine and 0.1 mol of D-glucose in 0.1 M phosphate buffer (pH 6.0). Add 0.1 mol of acetaldehyde. Bring to volume with the buffer.

  • Reaction Setup: Pipette 10 mL of the precursor solution into a 20 mL headspace vial.

  • Seal and React: Immediately cap the vial tightly. Place the vial in a heating block or oil bath preheated to 120 °C.

  • Heating: Heat the reaction for 60 minutes. Causality Note: This temperature and time are typical for accelerating Maillard reactions to generate sufficient volatile compounds for analysis without excessive charring.

  • Quench Reaction: After heating, immediately transfer the vial to an ice bath for 10 minutes to halt the reaction.

  • Analysis: The vial is now ready for headspace analysis (e.g., HS-SPME-GC-MS) to identify the generated volatile compounds.

Protocol 2: Extraction and Quantification by HS-SPME-GC-MS

This protocol outlines the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of thiazoles in a food matrix (e.g., beef broth).

Objective: To extract, identify, and quantify volatile alkylthiazoles from a complex food sample.

HS-SPME-GC-MS Workflow for Thiazole Analysis A Sample Preparation (5g broth in 20mL vial + NaCl) B Incubation & Equilibration (e.g., 60°C for 15 min) A->B C HS-SPME Extraction (Expose fiber to headspace) B->C D Thermal Desorption (Inject fiber into GC inlet) C->D E GC Separation (Capillary Column) D->E F MS Detection (Scan or SIM mode) E->F G Data Analysis (Identification & Quantification) F->G

Caption: Workflow for the analysis of thiazoles using HS-SPME-GC-MS.

Materials & Equipment:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system with a heated injection port

  • 20 mL headspace vials with appropriate caps

  • Beef broth sample

  • Sodium chloride (NaCl)

  • Internal standard solution (e.g., 2-methyl-3-heptanone in methanol)

Procedure:

  • Sample Preparation: Weigh 5.0 g of beef broth into a 20 mL headspace vial. Add 1.5 g of NaCl to increase the volatility of the analytes by "salting out".

  • Internal Standard: Spike the sample with a known amount of internal standard.

  • Equilibration: Seal the vial and place it in a heating block at 60 °C for 15 minutes to allow the volatiles to equilibrate in the headspace.

  • SPME Extraction: Insert the SPME fiber into the vial, exposing it to the headspace (not the liquid) for 30 minutes at 60 °C. Causality Note: The choice of fiber coating and extraction time/temperature is critical for efficiently trapping the target analytes and must be optimized for the specific matrix.

  • Desorption and GC-MS Analysis: Immediately retract the fiber and insert it into the hot GC inlet (e.g., 250 °C) for 5 minutes to desorb the trapped volatiles onto the analytical column. Start the GC-MS run upon injection.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention indices to those of authentic standards and library data. Quantify using the internal standard method.

GC-MS Parameters:

Parameter Setting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 40 °C (hold 3 min), ramp to 250 °C at 5 °C/min, hold 5 min
Inlet Temperature 250 °C, Splitless mode
MS Transfer Line 280 °C
Ion Source Temp 230 °C

| Mass Range | 35-350 amu, Electron Ionization (70 eV) |

Note: For enhanced selectivity for sulfur compounds, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) can be used in parallel with or instead of the MS.[16][17]

References

  • Anonymous. (n.d.). Research progress of thiazole flavor compounds. CABI Digital Library. Retrieved from [Link]

  • FooDB. (2020). Showing Compound 4-Ethyl-2-methylthiazole (FDB000927). Retrieved from [Link]

  • Moellhausen S.p.A. (n.d.). 2-Ethyl-4-Methyl Thiazole. Food, Beverage & Nutrition. Retrieved from [Link]

  • Advanced Biotech. (2026). The Science Behind Savory Flavors: Exploring 2-Ethyl-4-methylthiazole. Retrieved from [Link]

  • Sun, Y., et al. (2022). Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. Food Chemistry, 394, 133416. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-ethyl-2-methyl thiazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

  • Tan, S. Y., et al. (2022). Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. Foods, 11(19), 3122. Retrieved from [Link]

  • Wang, Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica. Retrieved from [Link]

  • Zhai, Y., et al. (2019). Interaction of Added L-Cysteine with 2-Threityl-thiazolidine-4-carboxylic Acid Derived from the Xylose-Cysteine System Affecting its Maillard Browning. Journal of Agricultural and Food Chemistry, 67(31), 8632-8640. Retrieved from [Link]

  • Langstaff, S., et al. (2021). Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Journal of the American Society of Brewing Chemists, 80(2), 146-156. Retrieved from [Link]

  • Al-Turki, S. (2024). Maillard reaction: formation, advantage, disadvantage and control. A review. Food Science and Technology, 44. Retrieved from [Link]

  • Adam, F., et al. (2002). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Energy & Fuels, 16(5), 1162-1168. Retrieved from [Link]

  • Papapostolou, F., & Sotiropoulou, S. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Retrieved from [Link]

  • Castro, R., et al. (2022). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules, 27(1), 226. Retrieved from [Link]

  • Khan, M. I., et al. (2021). Formation of beef-like odorants from glutathione-enriched yeast extract via Maillard reaction. Food & Function, 12(2), 654-666. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

Sources

Method

Advanced Analytical Strategies for Trace Sulfur Compounds in Aroma Research

Abstract Volatile Sulfur Compounds (VSCs) are the "double-edged sword" of aroma research. At trace levels (ng/L), polyfunctional thiols impart desirable tropical fruit notes (grapefruit, passionfruit) to wines and hops.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Volatile Sulfur Compounds (VSCs) are the "double-edged sword" of aroma research. At trace levels (ng/L), polyfunctional thiols impart desirable tropical fruit notes (grapefruit, passionfruit) to wines and hops. Conversely, low-molecular-weight sulfides (H₂S, DMS) are potent off-odors responsible for reductive faults. This guide details the analytical architecture required to detect these reactive, trace-level compounds, focusing on the integration of Sulfur Chemiluminescence Detection (SCD) with Mass Spectrometry (MS) and the absolute necessity of inert flow path chemistry.

The Analytical Challenge: Reactivity & Thresholds

Detecting sulfur compounds presents two distinct challenges that standard GC-MS workflows often fail to address:

  • The Inertness Gap: Sulfur compounds, particularly thiols (-SH) and hydrogen sulfide, are highly reactive. They adhere to active sites on untreated stainless steel, glass wool, and standard column phases. Causality: If your inlet liner is not deactivated, you will see a "ghost" loss of signal—not because the detector failed, but because the sample never reached it.

  • The Sensitivity Gap: The human olfactory threshold for compounds like 4-mercapto-4-methylpentan-2-one (4MMP) is approx. 0.8 ng/L (ppt).[1] Standard MS scan modes often have Limits of Detection (LOD) in the ppb range, missing the aroma-active window entirely.

Decision Matrix: Method Selection

Use the following logic flow to select the appropriate detection strategy based on your target analytes.

MethodSelection Start Target Sulfur Analyte? Type1 Highly Volatile (H2S, DMS, MeSH) Start->Type1 Type2 Polyfunctional Thiols (3MH, 4MMP, Tropicals) Start->Type2 Path1 Static Headspace GC-SCD Type1->Path1 High Conc. Path2 SPME Arrow GC-SCD/MS (SIM) Type1->Path2 Trace Profiling Matrix Matrix Complexity? Type2->Matrix Matrix->Path2 Moderate (Beer/Water) Path3 Derivatization (ETCF/p-HMB) + Liquid Injection Matrix->Path3 Complex (Wine/Oil)

Figure 1: Decision matrix for selecting extraction and detection pathways based on analyte volatility and matrix interference.

Detection Architecture: The SCD Advantage

While Mass Spectrometry (MS) is required for identification, the Sulfur Chemiluminescence Detector (SCD) is the gold standard for quantitation due to its equimolar response . Unlike FPD (Flame Photometric Detector), which has a quadratic response (signal


 [S]²), SCD response is linear and independent of the sulfur compound's structure.
Mechanism of Action (SCD)

The SCD operates by oxidizing sulfur compounds into sulfur monoxide (SO), which then reacts with ozone to generate light.[2] This process eliminates hydrocarbon quenching, a common failure point in complex aroma matrices like coffee or fuel.

SCD_Mechanism Analyte Eluting Analyte (R-S-R) Burner Ceramic Burner (>800°C, H2/Air) Analyte->Burner SO Sulfur Monoxide (SO) Burner->SO Combustion Reaction Chemiluminescence SO + O3 -> SO2* + O2 SO->Reaction Ozone Ozone Gen (O3) Ozone->Reaction Light Light Emission (300-400 nm) Reaction->Light PMT Photomultiplier Tube Light->PMT Detection

Figure 2: The SCD reaction pathway. Note that all carbon/hydrogen is converted to CO2/H2O, which does not fluoresce, ensuring high selectivity.

Detailed Experimental Protocols

Protocol A: Dual-Detection Profiling (SPME-GC-SCD/MS)

Application: Simultaneous identification (MS) and quantitation (SCD) of trace sulfides and mercaptans in beverage matrices (Beer, Wine, Coffee).

1. System Configuration
  • GC System: Agilent 7890/8890 or Shimadzu GC-2030.

  • Detector Split: Post-column flow splitter (microfluidic) sending 1 part to MS, 3 parts to SCD.

  • Inertness (CRITICAL):

    • Inlet Weldment: Sulfinert® treated.[3]

    • Liner: Ultra-Inert, 2mm ID straight bore (no glass wool if possible, or deactivated wool).

    • Column: 60m x 0.32mm ID x 5.0µm film thickness (DB-Sulfur SCD or Rtx-1 thick film). Thick film is required to retain volatile H₂S and separate it from the solvent peak.

2. Sample Preparation (SPME)[4][5]
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is essential for trapping small molecules like H₂S and Methanethiol (MeSH).

  • Incubation:

    • Sample: 10 mL liquid in 20 mL headspace vial + 3g NaCl (to salt-out volatiles).

    • Temp: 40°C (Do not exceed 50°C to prevent thermal degradation of precursors).

    • Time: 20 min equilibration, 30 min extraction.

3. Chromatographic Parameters
ParameterSettingRationale
Inlet Mode SplitlessMaximize sensitivity for trace analytes.
Inlet Temp 250°CEnsure rapid desorption without thermal breakdown.
Carrier Gas Helium @ 2.0 mL/minConstant flow.
Oven Program 35°C (hold 5 min) -> 10°C/min -> 250°CLow initial temp is vital for focusing volatile sulfides.
SCD Burner 800°CComplete oxidation of organic matrix.
SCD Oxidizer Air: 60 mL/min, H2: 38 mL/minOptimized for stable plasma formation.
4. Data Analysis & Validation
  • Cross-Validation: Use the MS Total Ion Chromatogram (TIC) to identify the peak at retention time

    
    . Use the SCD signal at time 
    
    
    
    for integration.
  • Linearity Check: Run a 5-point curve of Dimethyl Sulfide (DMS) from 1 ppb to 500 ppb. SCD R² should be >0.999.

Protocol B: Inertness Verification (The "Thiol Test")

Application: Before running valuable samples, verify that the system is not adsorbing sulfur.

  • Test Mix: Prepare a mix of Methanethiol (MeSH) and Ethanethiol (EtSH) at 50 ppb in nitrogen (gas standard).

  • Procedure: Inject 1 mL via gas-tight syringe into the inlet.

  • Pass Criteria:

    • Peak tailing factor (As) must be < 1.5.

    • Area counts must not deviate >5% between three consecutive injections.

  • Fail Action: If peaks are tailing or disappearing, replace the inlet liner and trim 10cm from the column head. Active sites are "eating" your data.

Key References & Authority

  • Agilent Technologies. (2016).[2] Agilent 8355 Sulfur Chemiluminescence Detector (SCD): Analysis of Sulfur Compounds According to ASTM D5504. Link

    • Core Reference for SCD operating parameters and equimolar response validation.

  • Restek Corporation. (2020).[6] Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds. Link

    • Authoritative source on "Sulfinert" passivation and column selection for reactive sulfur.

  • Shimadzu Corporation. (2019). New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD. Link

    • Protocol source for the dual-detector setup (MS+SCD) in food matrices.

  • Chen, L., Capone, D. L., & Jeffery, D. W. (2019).[1] Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 24(14), 2672. Link

    • Comprehensive review on polyfunctional thiols and derivatization strategies.

  • Lund University. (2018). Analysis of polyfunctional thiols in beer. Link

    • Insights into the challenges of extracting thiols from hop-heavy matrices.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 4-Ethyl-2-(methylthio)thiazole

[1] Welcome to the Advanced Synthesis Support Hub. Ticket ID: #THIAZ-YIELD-OPT Subject: Optimization of 4-Ethyl-2-(methylthio)thiazole (CAS: 15679-13-7) Assigned Specialist: Senior Application Scientist Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #THIAZ-YIELD-OPT Subject: Optimization of 4-Ethyl-2-(methylthio)thiazole (CAS: 15679-13-7) Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemistry of Reliability

You are likely encountering yield variations between 40% and 60%, accompanied by the formation of dark, viscous by-products. This is a common bottleneck in the synthesis of 4-Ethyl-2-(methylthio)thiazole.[1]

The synthesis relies on the Hantzsch Thiazole Synthesis , specifically the condensation of an


-haloketone with a dithiocarbamate. The critical failure points are not usually in the reaction design but in the stability of the precursors  and the regioselectivity of the methylation step .

This guide abandons the "one-pot" approach often found in older literature in favor of a robust Two-Stage Protocol that isolates the thione intermediate. This method consistently pushes yields above 80% by separating the ring closure from the alkylation.

The Validated Workflow (Two-Stage Protocol)

To maximize yield, we must decouple the cyclization event from the methylation event.

Stage 1: Cyclization to 4-Ethylthiazole-2(3H)-thione
  • Reagents: 1-Bromo-2-butanone, Ammonium Dithiocarbamate (prepared in situ from CS₂, NH₃).[1]

  • Mechanism: Nucleophilic attack of the dithiocarbamate sulfur on the

    
    -carbon of the ketone, followed by condensation.
    
  • Critical Control Point: Temperature control is vital to prevent polymerization of the bromoketone.

Stage 2: Selective S-Methylation[1]
  • Reagents: 4-Ethylthiazole-2(3H)-thione, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Base (NaOH).[1]

  • Mechanism: S_N2 substitution.

  • Critical Control Point: Phase Transfer Catalysis (PTC) is required to eliminate N-methylation by-products.[1]

Visual Workflow

ThiazoleSynthesis Figure 1: Optimized Two-Stage Synthesis Pathway Start Start: 1-Bromo-2-butanone Inter Intermediate: 4-Ethylthiazole-2-thione Start->Inter Cyclization (0-5°C, EtOH) Reagent Ammonium Dithiocarbamate Reagent->Inter Methyl Methylation: MeI + NaOH + TBAB (PTC) Inter->Methyl Isolation Product Final Product: 4-Ethyl-2-(methylthio)thiazole Methyl->Product S-Selective Alkylation

Figure 1: The optimized pathway separates cyclization from methylation to prevent side reactions.[1]

Troubleshooting Guide & FAQs

Module A: The Cyclization Step (Ring Formation)

User Issue: "My reaction mixture turns into a black tar before I even start the workup."

Diagnosis: Thermal degradation of 1-bromo-2-butanone.[1]


-Haloketones are potent lachrymators and thermally unstable.[1] If your starting material is old or stored at room temperature, it has likely polymerized or isomerized.

Corrective Protocol:

  • Purify the Precursor: If the 1-bromo-2-butanone is dark, redistill it under vacuum immediately before use.

  • Cryogenic Addition: The reaction is highly exothermic. Cool the ammonium dithiocarbamate solution to 0°C before adding the bromoketone.

  • Dosing Rate: Add the bromoketone dropwise over 60 minutes. Do not allow the internal temperature to exceed 10°C during addition.

User Issue: "I have low yield, and the solid intermediate won't precipitate."

Diagnosis: Solvent trapping or incorrect pH. The thione intermediate is soluble in ethanol but insoluble in water. If you use too much ethanol or fail to adjust the pH, the product remains in solution.

Corrective Protocol:

  • Water Crash: After the reaction is complete (TLC check), pour the ethanolic mixture into ice-cold water (3x volume).

  • Acidify: The reaction generates HBr, but buffering may occur. Acidify slightly with dilute HCl to pH 3-4 to protonate any remaining dithiocarbamate salts, forcing the neutral thione to precipitate.

Module B: The Methylation Step (Yield Refinement)

User Issue: "I see two spots on my TLC after methylation. Is one of them N-methylated?"

Diagnosis: Ambident Nucleophile Competition. The thione anion can react at the Sulfur (desired) or the Nitrogen (undesired). In standard alcoholic bases (NaOEt/EtOH), you get a mixture.

Corrective Protocol: Phase Transfer Catalysis (PTC) Switch to a biphasic system to lock the selectivity to the Sulfur atom (Hard/Soft Acid-Base theory).

Recommended System:

  • Solvent: Toluene / 50% NaOH (aq).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (1-2 mol%).

  • Why it works: The PTC transports the thione anion into the organic phase as a "naked" ion, where it reacts rapidly with MeI. The "soft" sulfur anion is far more nucleophilic than the nitrogen in this environment.

Data Comparison: Methylation Conditions

ConditionYieldS-SelectivityNotes
NaOEt / EtOH (Reflux)65%85:15Significant N-methyl by-product.[1]
K₂CO₃ / Acetone72%90:10Slow reaction times (>12h).
NaOH / Toluene / TBAB 94% >99:1 Recommended. Fast (<2h) & Clean.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Ethylthiazole-2(3H)-thione
  • Setup: 3-neck flask, mechanical stirrer, thermometer, dropping funnel.

  • Reagent Prep: Dissolve Ammonium Dithiocarbamate (1.1 eq) in Ethanol (5 vol). Cool to 0°C.

  • Addition: Add 1-bromo-2-butanone (1.0 eq) dropwise over 1 hour, maintaining T < 10°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Pour into ice water (15 vol). Stir for 30 mins. Filter the yellow precipitate. Wash with cold water. Dry in a vacuum oven at 45°C.

    • Target Yield: >85%[1][2][3][4]

    • Appearance: Yellow crystalline solid.

Step 2: Synthesis of 4-Ethyl-2-(methylthio)thiazole
  • Setup: Flask with vigorous magnetic stirring.

  • Charge: Suspend the Thione (from Step 1) in Toluene (10 vol). Add Methyl Iodide (1.1 eq) and TBAB (0.02 eq).

  • Initiation: Add 50% NaOH solution (2.0 eq) in one portion.

  • Reaction: The reaction is slightly exothermic. Stir vigorously at 20-25°C for 2 hours.

  • Workup: Separate phases. Wash organic layer with water, then brine. Dry over MgSO₄.[5]

  • Purification: Remove solvent. Distill the residue under reduced pressure (approx. 110-115°C at 15 mmHg) to obtain a clear, pale yellow oil.

    • Target Yield: >90% (Step 2)[4]

    • Overall Yield: ~75-80%[1][3]

Logic Tree for Troubleshooting

Use this decision tree to diagnose yield failures in real-time.

Troubleshooting Figure 2: Troubleshooting Logic Tree Q1 Is the Final Yield < 60%? Q2 Is the Intermediate (Thione) Yellow and Crystalline? Q1->Q2 Yes Q3 Is the Final Product Dark or Red? Q2->Q3 Yes (Intermediate is good) Action1 Check 1-Bromo-2-butanone Purity. Redistill if brown. Q2->Action1 No (It's tarry) Action2 Switch to PTC Method (Toluene/NaOH). Check for N-Alkylation. Q3->Action2 No (It's pure but low mass) Action3 Oxidation Issue. Purge with N2 during workup. Q3->Action3 Yes (Color issue)

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Organic Syntheses, Coll.[6] Vol. 3, p. 76 (1955). Describes the foundational chemistry of condensing haloketones with thioamides.

  • Phase Transfer Catalysis in Heterocyclic Synthesis

    • Dou, H. J. M. (1984). Phase Transfer Catalysis in Heterocyclic Chemistry. Springer.
  • Synthesis of Thiazole Flavoring Agents

    • U.S. Patent 3,816,445. "Process for the preparation of thiazole derivatives." Highlights the industrial relevance and specific handling of ethyl-substituted thiazoles.
  • Regioselectivity in Thiazole Alkylation

    • Journal of Heterocyclic Chemistry, Vol 13, Issue 6.[5] Discusses the tautomeric equilibrium of thiazole-2-thiones and the impact of solvent on N vs S alkylation.

Sources

Optimization

Overcoming challenges in the purification of synthetic thiazoles

Topic: Overcoming Challenges in the Purification of Synthetic Thiazoles Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists Technical Support Center: Synthetic Thiazole Purifi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in the Purification of Synthetic Thiazoles Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Technical Support Center: Synthetic Thiazole Purification

Status: Operational Lead Scientist Note: Thiazoles are privileged scaffolds in medicinal chemistry (e.g., Ritonavir, Dasatinib), yet their isolation is frequently the bottleneck in SAR campaigns. The Hantzsch synthesis, while robust, often yields a "black tar" rich in hydrobromide salts, unreacted thioamides, and lachrymatory


-haloketones. Furthermore, the basic nitrogen of the thiazole core (

for unsubstituted,

for 2-amino) creates specific incompatibilities with standard silica gel chromatography.

This guide moves beyond standard protocols to address the why and how of rescuing your thiazole from crude reaction mixtures.

Module 1: The "Hantzsch Tar" Protocol (Reaction Workup)

User Issue: "My Hantzsch reaction mixture has turned into a black, viscous sludge. Direct filtration failed, and I'm afraid to put this mess on a column."

Root Cause Analysis: The "tar" typically consists of the thiazole hydrobromide salt (which is often an oil rather than a crystal), polymerized


-haloketone, and sulfur byproducts. Direct chromatography of this mixture is disastrous because the salt form streaks, and the tar fouls the stationary phase.

The Solution: pH-Switch Extraction Do not attempt chromatography on the crude salt. You must liberate the free base first. Because thiazoles are weak bases, a standard bicarbonate wash is often insufficient to break the salt or separate it from neutral organic impurities (like unreacted thioamides).

Protocol 1.1: The "Reverse-Extract" Workup Use this for 2-aminothiazoles and alkyl-thiazoles (


).
  • Dissolution: Dissolve the crude black residue in a minimal amount of MeOH, then dilute with 10 volumes of EtOAc (Ethyl Acetate).

  • Acid Extraction (The Cleanup): Extract the organic layer with 1M HCl (

    
    ).
    
    • Mechanism:[1][2] The thiazole (basic) protonates and moves to the aqueous layer.

    • Fate of Impurities: Neutral tars, unreacted haloketones, and non-basic thioamides remain in the EtOAc layer. Discard the organic layer.

  • Basification: Cool the aqueous layer to

    
    . Slowly adjust pH to 
    
    
    
    using solid
    
    
    or
    
    
    .
    • Observation: The product should precipitate as a solid or oil out as the free base.

  • Recovery: Extract the cloudy aqueous mixture with EtOAc (

    
    ). Dry over 
    
    
    
    and concentrate.

Visualization: Logic Flow for Acid-Base Rescue

ThiazoleWorkup Crude Crude Hantzsch Reaction (Black Tar/Oil) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrgLayer Organic Layer (Neutrals, Tars, Thioamides) AcidWash->OrgLayer Impurities AqLayer Aqueous Layer (Thiazole-H+ Cl-) AcidWash->AqLayer Product Basify Basify to pH 10 (K2CO3 / NaOH) AqLayer->Basify FinalExtract Extract with EtOAc Evaporate Basify->FinalExtract Product Purified Thiazole (Free Base) FinalExtract->Product

Figure 1: Strategic separation of basic thiazoles from neutral reaction byproducts using pKa differences.

Module 2: Chromatographic Challenges (Silica Incompatibility)

User Issue: "I see my product on TLC, but it streaks badly on the column, and I recover less than 50% of the mass. Is it decomposing?"

Root Cause Analysis: Silica gel is slightly acidic (


). Thiazoles, particularly electron-rich 2-aminothiazoles, can form hydrogen bonds with silanol groups or even undergo acid-catalyzed decomposition (ring opening) if left on the column too long.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Streaking / Tailing Product is protonating on acidic silanol sites.Deactivate Silica: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) . Maintain 0.5% TEA in the eluent.
New Spots on TLC Acid-catalyzed degradation or hydrolysis.Switch Stationary Phase: Use Neutral Alumina (Grade III). It is less resolving but non-acidic.
Co-elution with Thioamide Similar polarity of precursor and product.Change Selectivity: Switch from MeOH/DCM to Acetone/Hexane . Thiazoles often migrate differently in ketone-based solvents.

The "Methanol Purge" Technique If your compound is "stuck" on the silica (often due to salt formation in situ):

  • Stop the gradient.

  • Flush with 10% MeOH in DCM with 1%

    
     .
    
  • The ammonia displaces the thiazole from the silica surface.

Module 3: Purification of 2-Aminothiazoles

User Issue: "My 2-aminothiazole is highly polar and won't crystallize. It's an oil that solidifies into a glass."

Expert Insight: 2-Aminothiazoles are distinct from simple thiazoles; the exocyclic amine makes them significantly more polar and capable of strong H-bonding. They often trap solvent molecules, leading to "oiling out."

Crystallization Strategy Table Standard solvents often fail. Use these proven systems:

Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Water 9:1 to 1:1Dissolve in hot EtOH; add hot water until turbid. Cool slowly to avoid oiling.
Toluene / Heptane 1:2Good for lipophilic 4-aryl thiazoles. Removes non-polar impurities effectively.
Isopropyl Alcohol (IPA) 100%Excellent for hydrobromide salts. If you can't isolate the free base, crystallize the HBr salt directly from hot IPA.

Alternative: The "Salt Switch" If the free base is an oil, convert it to a crystalline salt:

  • Dissolve oil in

    
     or Dioxane.
    
  • Add 4M HCl in Dioxane dropwise.

  • The HCl salt usually precipitates instantly as a white/yellow solid. This is often purer than the free base.

Module 4: Removing Specific Impurities (Sulfur & Thioamides)

User Issue: "My NMR shows broad aromatic signals and the product smells like sulfur. I suspect paramagnetic impurities or elemental sulfur."

Root Cause Analysis:

  • Elemental Sulfur: Common if using Lawesson’s reagent or if the thioamide degrades. Sulfur is invisible in NMR but poisons Pd-catalysts in downstream coupling steps.

  • Thioamides: Unreacted starting material often co-elutes with thiazoles.

Decontamination Protocols:

1. Removing Thioamides (Chemical Wash) Thioamides are generally neutral or very weakly acidic, whereas thiazoles are basic.

  • Step: Dissolve mixture in EtOAc. Wash with 2M HCl .

  • Result: Thiazole goes to water (protonated). Thioamide stays in EtOAc. Separate layers, then basify the aqueous layer to recover pure thiazole.

2. Removing Elemental Sulfur

  • Method A (Phosphine Scavenging): Add 10 mol%

    
     to the reaction mixture. 
    
    
    
    reacts with
    
    
    to form
    
    
    (Triphenylphosphine sulfide), which is highly polar and stays at the baseline of a non-polar column (Hex/EtOAc).
  • Method B (Cu-Bronze): Reflux the crude thiazole solution in benzene/toluene with activated Copper Bronze powder for 30 mins. Filter through Celite. The copper scavenges sulfur species.

Visualization: Impurity Removal Decision Tree

ImpurityRemoval Issue Impurity Type? Sulfur Elemental Sulfur (Yellow/Smell) Issue->Sulfur Thioamide Unreacted Thioamide (Co-eluting) Issue->Thioamide ActionSulfur Add PPh3 (forms S=PPh3) OR Reflux with Cu-Bronze Sulfur->ActionSulfur ActionThio Acid Wash (2M HCl) Thioamide stays in Organic Thioamide->ActionThio

Figure 2: Decision matrix for specific contaminant removal.

References

  • Hantzsch Thiazole Synthesis & Workup

    • Organic Syntheses, Coll. Vol. 3, p. 332 (1955). "2-Amino-4-methylthiazole".[3]

  • Silica Gel Acidity & Deactivation

    • Rochester University Chemistry Dept.
  • Purification of 2-Aminothiazoles (Recrystallization)

    • Journal of Chemical and Pharmaceutical Research, 2015, 7(4):564-569.[2] "Synthesis of some novel thiazole derivatives".

  • Thioamide Synthesis & Properties

    • National Institutes of Health (NIH). "Towards More Practical Methods for the Chemical Synthesis of Thioamides".
  • General Recrystallization Guides (Two-Solvent)

    • MIT Department of Chemistry, "Two-Solvent Recrystalliz

Sources

Troubleshooting

Addressing matrix effects in the quantification of 4-Ethyl-2-(methylthio)thiazole

A Guide from the Desk of a Senior Application Scientist Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working on the quantification of 4-Ethyl-2-(methylthio)thia...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide from the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working on the quantification of 4-Ethyl-2-(methylthio)thiazole. This compound, a key aroma and flavor component in various food products like coffee and cooked meats, presents unique analytical challenges due to its volatility and the complexity of the matrices in which it is found.[1][2]

Matrix effects are arguably the most significant hurdle to achieving accurate and reproducible quantification in mass spectrometry-based methods.[3][4] These effects, caused by co-eluting components from the sample matrix, can interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal and, consequently, inaccurate results.[5][6]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural lists to explain the causality behind our recommended strategies, ensuring that every protocol is a self-validating system. Our goal is to empower you with the expertise to diagnose, troubleshoot, and ultimately overcome matrix effects in your analyses.

Part 1: Diagnosing the Problem - Do I Have a Matrix Effect?

This section will help you determine if your quantification of 4-Ethyl-2-(methylthio)thiazole is being compromised by matrix interferences.

FAQ 1: What are matrix effects, and how do they impact my results?

Answer:

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), a matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[7] For 4-Ethyl-2-(methylthio)thiazole, which is often analyzed in complex food or biological samples, these interfering components can include fats, sugars, proteins, and other small molecules.

This interference occurs within the mass spectrometer's ion source. The two primary manifestations are:

  • Ion Suppression: This is the more common effect. Co-eluting matrix components compete with your analyte for the energy required for ionization or for access to the droplet surface during desolvation in an electrospray source. This leads to a decreased signal and an underestimation of the analyte's true concentration.[6]

  • Ion Enhancement: Less frequently, co-eluting compounds can improve the ionization efficiency of the analyte, leading to a stronger signal and an overestimation of its concentration.

The practical consequence is a loss of accuracy, precision, and reproducibility in your quantitative data.

cluster_1 MS Ion Source (ESI) Analyte 4-Ethyl-2-(methylthio)thiazole Droplet Charged Droplet Analyte->Droplet Enters Droplet Ion_Normal Expected Analyte Ions (Accurate Signal) Matrix Matrix Components (Lipids, Sugars, etc.) Matrix->Droplet Competes for charge & surface area Ion_Suppressed Reduced Analyte Ions (Inaccurate Signal) Droplet->Ion_Suppressed Desolvation with Interference

Caption: Ion suppression in the MS source.

FAQ 2: How can I definitively test for the presence of matrix effects in my specific sample type?

Answer:

The most direct way to assess matrix effects is through a post-extraction spike experiment . This procedure allows you to compare the analyte's response in a clean solvent to its response in a sample matrix extract, thereby isolating the effect of the matrix itself. The U.S. Food and Drug Administration (FDA) guidelines for analytical method validation emphasize the importance of evaluating matrix effects to ensure method accuracy.[8]

Here is a standard protocol to quantify the matrix effect (ME):

Protocol: Quantifying Matrix Effect with a Post-Extraction Spike

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of 4-Ethyl-2-(methylthio)thiazole analytical standard into your initial mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Take a blank sample matrix (e.g., coffee without the analyte) and process it through your entire extraction procedure. Before the final analysis step, spike the extracted matrix with the same known amount of 4-Ethyl-2-(methylthio)thiazole standard as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank sample matrix with the same known amount of standard before starting the extraction procedure. This set is used to determine recovery, not the matrix effect directly, but is typically run concurrently.

  • Analyze and Calculate:

    • Analyze all three sets of samples using your established analytical method (e.g., LC-MS/MS or GC-MS).

    • Calculate the Matrix Effect percentage using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Data Interpretation:

ME (%) ResultInterpretationImplication for Quantification
100% No matrix effectYour method is likely accurate as-is.
< 100% Ion SuppressionYour method is underestimating the analyte.
> 100% Ion EnhancementYour method is overestimating the analyte.

A result of 75% indicates a 25% signal suppression due to the matrix. Generally, ME values between 80% and 120% may be acceptable, but significant effects outside this range must be addressed.

Part 2: Mitigation Strategies and Troubleshooting

Once you have confirmed a matrix effect, the next step is to eliminate or compensate for it. This section provides a logical, tiered approach to troubleshooting.

Start Matrix Effect Confirmed? Dilution Strategy 1: Dilute the Sample Start->Dilution Yes Fail Re-evaluate Method (Chromatography, etc.) Start->Fail No (Re-confirm) CheckLOD Is Analyte Signal Above LOD? Dilution->CheckLOD Prep Strategy 2: Optimize Sample Prep (SPME, QuEChERS) CheckLOD->Prep No CheckME Is Matrix Effect Resolved? CheckLOD->CheckME Yes Prep->CheckME Cal Strategy 3: Advanced Calibration (Std. Addition, SIDA) CheckME->Cal No End Accurate Quantification Achieved CheckME->End Yes Cal->End Start Residual Matrix Effect Exists CheckIS Is a Stable Isotope-Labeled Internal Standard Available? Start->CheckIS SIDA Implement Stable Isotope Dilution Analysis (SIDA) (Gold Standard) CheckIS->SIDA Yes StdAdd Use Method of Standard Additions CheckIS->StdAdd No End Achieve Highest Accuracy SIDA->End MMCal Use Matrix-Matched Calibration (If blank matrix is available) StdAdd->MMCal Alternative if multiple samples are similar End2 Achieve High Accuracy StdAdd->End2 MMCal->End2

Sources

Optimization

Stability assessment of 4-Ethyl-2-(methylthio)thiazole under different storage conditions

Welcome to the technical support center for 4-Ethyl-2-(methylthio)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on assessing the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethyl-2-(methylthio)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on assessing the stability of this compound under various storage and stress conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Introduction to 4-Ethyl-2-(methylthio)thiazole and its Stability

4-Ethyl-2-(methylthio)thiazole is a heterocyclic compound with potential applications in pharmaceutical and materials science. Understanding its stability profile is critical for determining its shelf-life, identifying appropriate storage conditions, and ensuring the accuracy of experimental results. The thiazole ring itself is generally stable; however, the substituents, particularly the methylthio group, can be susceptible to degradation under certain conditions.

This guide will walk you through the process of conducting forced degradation studies to identify potential degradation pathways and developing a stability-indicating analytical method.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the stability assessment of 4-Ethyl-2-(methylthio)thiazole.

Q1: I am observing a significant decrease in the purity of my 4-Ethyl-2-(methylthio)thiazole sample, which has been stored at room temperature. What could be the cause?

A1: While some thiazole derivatives are stable at room temperature, prolonged storage without proper precautions can lead to degradation. Several factors could be at play:

  • Oxidation: The methylthio group is susceptible to oxidation, which can convert the sulfide to a sulfoxide or sulfone. This can be accelerated by exposure to air (oxygen).

  • Hydrolysis: If the sample has been exposed to moisture, hydrolysis might occur, although this is generally less common for the methylthio group compared to esters or amides.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of the molecule.[1]

  • Initial Purity: The initial purity of your sample is also a crucial factor. Impurities from the synthesis process could act as catalysts for degradation.

Recommendation: We recommend storing 4-Ethyl-2-(methylthio)thiazole in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (e.g., 2-8 °C) to minimize degradation.

Q2: I am developing a stability-indicating HPLC method and I see new, unexpected peaks appearing in my chromatogram after forced degradation. How do I identify these peaks?

A2: The appearance of new peaks is the primary goal of a forced degradation study, as they represent potential degradation products. To identify these, a systematic approach is necessary:

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products. This is often the most direct way to hypothesize the chemical transformation (e.g., an increase of 16 amu suggests oxidation).

  • Tandem MS (MS/MS): Fragmenting the parent ion of the degradation product can provide structural information to help elucidate its structure.

  • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing you to determine the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR): If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), 1H and 13C NMR spectroscopy can definitively determine its structure.

Q3: My attempts at forced degradation under acidic conditions are not showing significant degradation. Should I use harsher conditions?

A3: It is possible that 4-Ethyl-2-(methylthio)thiazole is relatively stable under mild acidic conditions. However, before moving to harsher conditions, consider the following:

  • Reaction Time and Temperature: Ensure that the stress testing has been carried out for a sufficient duration and at an appropriate temperature. Sometimes, degradation is slow and may require prolonged exposure.

  • Acid Concentration: If you used a low concentration of acid, a moderate increase might be necessary.

  • Target Degradation: The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.

If you still do not observe degradation, it is valuable data indicating the compound's stability under those specific acidic conditions.

Experimental Protocols for Stability Assessment

The following are detailed protocols for conducting forced degradation studies on 4-Ethyl-2-(methylthio)thiazole. These studies are essential for understanding the intrinsic stability of the molecule and for the development of a stability-indicating analytical method.[2]

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Protocol 1: Stability-Indicating HPLC Method Development (Illustrative)

The development of a robust stability-indicating HPLC method is crucial to separate the parent compound from its potential degradation products.[3]

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program (Illustrative):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Rationale: A gradient elution is chosen to ensure the separation of compounds with a range of polarities, which is common for degradation products. A C18 column is a good starting point for moderately polar compounds. The use of a PDA detector allows for the monitoring of peak purity.

Protocol 2: Forced Degradation Studies

1. Acidic Hydrolysis:

  • Dissolve 4-Ethyl-2-(methylthio)thiazole in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve 4-Ethyl-2-(methylthio)thiazole in a suitable solvent to a concentration of 1 mg/mL.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 4-Ethyl-2-(methylthio)thiazole in a suitable solvent to a concentration of 1 mg/mL.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • After exposure, dissolve the sample in a suitable solvent and dilute for HPLC analysis.

5. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light.

  • After exposure, analyze the samples by HPLC.

Illustrative Data Summary

The following table presents hypothetical data from forced degradation studies to illustrate the expected outcomes.

Stress Condition% Degradation of 4-Ethyl-2-(methylthio)thiazoleMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h8%4-Ethylthiazole-2-thiol
0.1 M NaOH, 60°C, 24h15%4-Ethylthiazole-2-sulfonic acid
3% H₂O₂, RT, 24h18%4-Ethyl-2-(methylsulfinyl)thiazole, 4-Ethyl-2-(methylsulfonyl)thiazole
80°C, 48h (solid)5%Minor unidentified peaks
Photolytic (ICH Q1B)12%Complex mixture of products

Potential Degradation Pathways

Based on the chemistry of the methylthio group, the following degradation pathways are plausible under stress conditions.

Degradation_Pathways cluster_main 4-Ethyl-2-(methylthio)thiazole cluster_products Degradation Products Parent 4-Ethyl-2-(methylthio)thiazole Sulfoxide 4-Ethyl-2-(methylsulfinyl)thiazole Parent->Sulfoxide Oxidation (H₂O₂) Thiol 4-Ethylthiazole-2-thiol Parent->Thiol Hydrolysis (Acidic) Sulfone 4-Ethyl-2-(methylsulfonyl)thiazole Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways of 4-Ethyl-2-(methylthio)thiazole.

Concluding Remarks

The stability of 4-Ethyl-2-(methylthio)thiazole is a critical parameter that influences its handling, storage, and application. The troubleshooting guide, FAQs, and detailed protocols provided here offer a comprehensive framework for a thorough stability assessment. By systematically applying these methodologies, researchers can ensure the quality and reliability of their work with this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
  • Bakeer, W., et al. (2021). Forced Degradation Study of Thiazole Derivatives by HPLC Technique. Journal of Pharmaceutical and Biomedical Analysis, 198, 114001.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Kamble, R., & Singh, S. (2010). Forced degradation of drugs: a review. Pharmaceutical Reviews, 8(1).
  • Patel, R. M., & Shah, B. M. (2011). Stability indicating HPLC method development a review. International Research Journal of Pharmacy, 2(5), 79-87.
  • Møller, S., & Fabian, J. (2001). Photodegradation of sulfur-containing heterocyclic compounds. Journal of Photochemistry and Photobiology A: Chemistry, 140(1), 27-37.
  • Larsen, G. L., Bakke, J. E., Feil, V. J., & Huwe, J. K. (1988).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
  • Teas, C. (2006). Forced degradation as a part of the strategy of pharmaceutical development. In Handbook of stability testing in pharmaceutical development (pp. 125-144). Springer, New York, NY.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 853-864.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Sensory Evaluation and Panel Testing of Thiazoles: A Comparative Analysis Featuring 2-Ethyl-4-methylthiazole

For researchers, flavor chemists, and product development professionals, the nuanced world of aroma compounds is both an art and a rigorous science. Among the vast array of heterocyclic compounds that contribute to the s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, flavor chemists, and product development professionals, the nuanced world of aroma compounds is both an art and a rigorous science. Among the vast array of heterocyclic compounds that contribute to the sensory profiles of foods and beverages, thiazoles represent a class of particularly potent and versatile molecules. This guide provides an in-depth, scientifically grounded methodology for the sensory evaluation of thiazoles, with a specific focus on 2-Ethyl-4-methylthiazole, a compound celebrated for its complex nutty and roasted notes. We will explore its sensory characteristics in detail, compare it with viable alternatives, and present a comprehensive, self-validating protocol for panel testing. Our approach is rooted in established sensory science principles to ensure accuracy, reproducibility, and actionable insights for your research and development endeavors.

It is important to note that the compound "4-Ethyl-2-(methylthio)thiazole" as specified in the topic is not extensively documented in flavor and fragrance literature. However, its isomers, particularly 2-Ethyl-4-methylthiazole, are well-characterized and widely used in the industry. This guide will focus on 2-Ethyl-4-methylthiazole as the primary subject of analysis, a compound that offers a rich sensory profile for investigation.

The Sensory Landscape of 2-Ethyl-4-methylthiazole

2-Ethyl-4-methylthiazole is a heterocyclic compound that is integral to the flavor profiles of a wide range of products, from coffee and cocoa to savory meat dishes. Its sensory attributes are multifaceted, contributing notes that are often described as nutty, green, and even reminiscent of pistachio.[1][2] A comprehensive understanding of its organoleptic properties is the foundation for any comparative sensory analysis.

The flavor profile of 2-Ethyl-4-methylthiazole is characterized by a symphony of notes that can be influenced by concentration and the food matrix in which it is present.[3] At varying concentrations, it can impart everything from a subtle green, vegetable-like aroma to a more dominant roasted and nutty character.[4] This compound has been identified as a key aroma component in foods like chicken soup stock and coffee.

Comparative Analysis: Alternatives to 2-Ethyl-4-methylthiazole

To provide a comprehensive evaluation, it is essential to compare 2-Ethyl-4-methylthiazole with other aroma compounds that may offer similar or complementary sensory characteristics. The choice of comparators should be driven by the desired sensory outcome. Below is a comparison with other relevant thiazoles and aroma compounds.

CompoundCAS NumberSensory ProfileApplications
2-Ethyl-4-methylthiazole 15679-12-6Nutty, green, pistachio, coffee, cocoa, meaty, rubbery.[1][2][4]Baked goods, candy, coffee, cocoa, nuts, savory, and meat dishes.[1]
4-Ethyl-2-methylthiazole 32272-48-3Nutty, cabbage-like.[5]Dairy, confectionery, baked goods, meat, fish, and beverages.[5]
4-Methyl-5-thiazoleethanol 137-00-8Fatty, meaty, nutty.Savory applications, meat flavors.
2-Acetylthiazole 24295-03-2Hazelnut, nutty, peanut, popcorn, roasted.Snack foods, baked goods, confectionery.
Ethyl 2-(methylthio)acetate 4455-13-4Sulfurous, green, fruity, tropical.[6]Fruit flavors, beverages.

This comparative table illustrates the diverse sensory profiles available within the thiazole family and related compounds. While 2-Ethyl-4-methylthiazole offers a broad spectrum of nutty and roasted notes, alternatives like 2-Acetylthiazole provide a more specific popcorn and roasted peanut character. For applications requiring a fruitier profile, Ethyl 2-(methylthio)acetate could be a suitable, albeit structurally different, alternative.[6]

Experimental Protocol: A Self-Validating Approach to Sensory Panel Testing

The following protocol is designed to provide a robust and reproducible methodology for the sensory evaluation of 2-Ethyl-4-methylthiazole and its alternatives. The causality behind each step is explained to ensure a deep understanding of the experimental design.

Panelist Selection and Training

The validity of sensory data is fundamentally dependent on the sensory acuity of the panelists.[7] The selection and training process is therefore a critical first step.

Diagram of Panelist Selection Workflow

cluster_selection Panelist Selection cluster_training Panelist Training Recruitment Recruit Candidates (n=~30) Screening Basic Sensory Screening (Odor Identification) Recruitment->Screening Sensitivity Sensitivity Testing (Threshold Tests) Screening->Sensitivity Selection Select Panelists (n=10-12) Sensitivity->Selection Descriptor Descriptor Generation Selection->Descriptor Selected Panelists Reference Reference Standardization Descriptor->Reference Practice Practice Sessions Reference->Practice Validation Performance Validation Practice->Validation

Caption: Workflow for Sensory Panelist Selection and Training.

Step-by-Step Protocol:

  • Recruitment: Recruit a pool of 20-30 candidates who are non-smokers and have no known taste or smell disorders.

  • Screening: Conduct a preliminary screening to assess basic olfactory abilities. This can involve the identification of common food-related odors.

  • Sensitivity Testing: Perform threshold tests to determine each candidate's sensitivity to the four basic tastes (sweet, sour, salty, bitter) and a selection of relevant aroma compounds. The goal is to select panelists with average to high sensory sensitivity.[7]

  • Panel Selection: Select a panel of 10-12 individuals who have demonstrated good sensory acuity and can articulate their perceptions.

  • Descriptor Generation: In initial training sessions, expose the selected panelists to the target compounds (2-Ethyl-4-methylthiazole and its alternatives) at various concentrations. Through a group discussion facilitated by a panel leader, generate a list of descriptive terms for the aroma and flavor of each compound.

  • Reference Standardization: For each descriptor, provide the panel with a physical reference standard. For example, for "nutty," provide a sample of roasted almonds. This ensures that all panelists are using the same terminology to describe the same sensory experience.

  • Practice and Validation: Conduct several practice sessions where panelists rate the intensity of each descriptor for the target compounds. Analyze the data for panelist consistency and reproducibility. Provide feedback and additional training as needed.

Sample Preparation and Presentation

The way in which samples are prepared and presented can significantly impact sensory perception.[3] Consistency and control over these variables are paramount.

Diagram of Sample Preparation and Presentation Workflow

Prep Prepare Stock Solutions of Aroma Compounds Dilution Create Serial Dilutions in Appropriate Solvent Prep->Dilution Coding Code Samples with 3-Digit Random Codes Dilution->Coding Serving Serve in Standardized, Odor-Free Containers Coding->Serving

Caption: Workflow for Sample Preparation and Presentation.

Step-by-Step Protocol:

  • Solvent Selection: Choose a neutral, odor-free solvent for the dilution of the aroma compounds. For many applications, propylene glycol or deodorized mineral oil are suitable choices.

  • Concentration Levels: Based on the known odor and taste thresholds of the compounds, prepare a series of concentrations that will elicit a range of sensory intensities, from weak to strong.

  • Sample Coding: To prevent bias, all samples should be labeled with three-digit random codes. The identity of the samples should be known only to the panel administrator.

  • Presentation: Samples for olfactory evaluation should be presented on unscented paper blotters or in glass sniffing jars. For flavor evaluation, the compounds should be incorporated into a simple, neutral food matrix such as a sugar solution or a plain cracker.

  • Serving Conditions: All samples should be served at a standardized temperature in a sensory evaluation booth that is free from distracting odors and noises.

Sensory Evaluation and Data Collection

A descriptive analysis method is recommended for this type of comparative study, as it provides a comprehensive sensory profile of each compound.

Step-by-Step Protocol:

  • Evaluation Order: The order of sample presentation should be randomized for each panelist to minimize carry-over effects.

  • Washout Periods: A mandatory "washout" period between samples is necessary to allow the palate and olfactory system to recover. Water and unsalted crackers should be provided for this purpose.

  • Data Collection: Panelists will rate the intensity of each previously agreed-upon descriptor for each sample using a structured scale (e.g., a 15-point intensity scale where 0 = not perceptible and 15 = extremely strong).

  • Replication: Each panelist should evaluate each sample in triplicate over multiple sessions to ensure data reliability.

Data Analysis and Interpretation

The quantitative data collected from the sensory panel should be analyzed using appropriate statistical methods to identify significant differences between the compounds.

Statistical Analysis Workflow:

  • Data Aggregation: For each descriptor, calculate the mean intensity rating across all panelists for each compound.

  • Analysis of Variance (ANOVA): Use a two-way ANOVA to determine if there are significant differences in the intensity ratings for each descriptor between the compounds and between panelists.

  • Post-Hoc Testing: If the ANOVA reveals significant differences, use a post-hoc test (e.g., Tukey's HSD) to determine which specific compounds differ from each other.

  • Data Visualization: Present the results in the form of spider web plots or bar charts to provide a clear visual comparison of the sensory profiles of the different compounds.

Conclusion

The sensory evaluation of aroma compounds like 2-Ethyl-4-methylthiazole is a complex but essential process for flavor creation and product development. By employing a rigorous, scientifically-backed methodology that includes careful panelist selection and training, standardized sample preparation, and appropriate statistical analysis, researchers can obtain reliable and actionable data. This guide provides a comprehensive framework for conducting such evaluations, enabling a deeper understanding of the sensory properties of thiazoles and their alternatives, and ultimately leading to the development of more appealing and successful products.

References

  • Moellhausen S.p.A. 2-Ethyl-4-Methyl Thiazole. Food, Beverage & Nutrition. [Link]

  • The Good Scents Company. 4-ethyl-2-methyl thiazole. [Link]

  • FooDB. 4-Ethyl-2-methylthiazole. [Link]

  • The Good Scents Company. 2-ethyl-4-methyl thiazole. [Link]

  • FooDB. 2-Ethyl-4-methylthiazole. [Link]

  • The Good Scents Company. ethyl 2-(methyl thio) acetate. [Link]

  • DLG. Panel training on odour and aroma perception for sensory analysis. [Link]

  • Zilor. How to validate flavorings: aroma testing and sensory evaluation. [Link]

  • Nanolab. Sensory Panel Analyses: Food Quality and Taste Assessment. [Link]

  • FooDB. 4-Ethyl-2-propylthiazole. [Link]

  • Szymański, Ł., & Gębicki, J. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing. Chemosphere, 281, 130833. [Link]

Sources

Validation

Validation of analytical procedures for 4-Ethyl-2-(methylthio)thiazole quantification

Validation of Analytical Procedures for 4-Ethyl-2-(methylthio)thiazole Quantification Executive Summary & Comparison Framework 4-Ethyl-2-(methylthio)thiazole (EMTT) is a specialized heterocyclic compound, primarily signi...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Procedures for 4-Ethyl-2-(methylthio)thiazole Quantification

Executive Summary & Comparison Framework

4-Ethyl-2-(methylthio)thiazole (EMTT) is a specialized heterocyclic compound, primarily significant as a potent flavorant (contributing roasted, nutty, and savory notes) and a high-value intermediate in the synthesis of bioactive pharmaceutical agents (e.g., kinase inhibitors). Its quantification presents unique challenges due to the susceptibility of the methylthio group to oxidation (forming sulfoxides/sulfones) and its semi-volatile nature.

This guide compares the two dominant analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Solid Phase Microextraction (SPME) versus High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD).

Comparative Performance Matrix
FeatureMethod A: HS-SPME-GC-MS (Recommended for Trace/Flavor)Method B: HPLC-UV/DAD (Recommended for Purity/Synthesis)
Primary Application Trace quantification in complex matrices (food, bio-fluids).Purity assay, reaction monitoring, high-concentration analysis.
Sensitivity (LOD) High (< 1 ng/mL).Moderate (~0.1 µg/mL).
Selectivity Excellent (Mass spectral fingerprinting).Good (Spectral match), but prone to co-elution.
Sample Prep Solvent-free, automated (SPME).Solvent extraction/dilution required.
Stability Risk Low (In-situ extraction).Moderate (Potential oxidation in solution).
Throughput Moderate (30-45 min/sample).High (10-15 min/sample).

Detailed Analytical Protocol: HS-SPME-GC-MS

This section details the validation of the Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS , selected for its superior sensitivity and ability to minimize analyte degradation during extraction.

Mechanistic Rationale
  • Extraction (SPME): A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected. The DVB/CAR layer traps the volatile EMTT, while the PDMS core ensures durability. This tri-phase fiber covers the polarity range of thiazoles better than single-phase PDMS.

  • Separation (GC): A polar WAX column (PEG) is preferred over non-polar columns to separate EMTT from non-polar hydrocarbon interferences common in food or biological matrices.

  • Detection (MS): Selected Ion Monitoring (SIM) targets the molecular ion (

    
    ) and characteristic fragments (e.g., loss of ethyl or methylthio groups) to ensure specificity.
    
Experimental Workflow

Step 1: Standard Preparation [1]

  • Stock Solution: Dissolve 10 mg EMTT (purity >98%) in 10 mL methanol (1 mg/mL). Store at -20°C in amber glass to prevent photo-oxidation.

  • Working Standards: Dilute stock in matrix-matched solvent (e.g., 12% ethanol/water for beverages) to range 1–1000 ng/mL.

Step 2: HS-SPME Extraction

  • Aliquot 5 mL sample into a 20 mL headspace vial.

  • Add 1.5 g NaCl (30% w/v) to enhance ionic strength and drive volatiles into the headspace ("salting out").

  • Incubation: 40°C for 10 min (agitation 500 rpm).

  • Extraction: Expose DVB/CAR/PDMS fiber for 30 min at 40°C.

Step 3: GC-MS Analysis

  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode, 250°C. Desorption time: 3 min.

  • Oven Program: 40°C (1 min) → 5°C/min to 200°C → 20°C/min to 240°C (hold 5 min).

  • MS Detection: EI source (70 eV), SIM mode.

    • Quantifier Ion: m/z 159 (Molecular Ion).

    • Qualifier Ions: m/z 144 (M - CH3), m/z 112 (M - SMe).

Validation Framework (ICH Q2(R2) Aligned)

The following validation parameters must be established to prove the method's "fitness for purpose."

Specificity & Selectivity
  • Protocol: Inject a matrix blank, a standard solution, and a sample spiked with potential interferences (e.g., 4-ethyl-2-methylthiazole isomer).

  • Acceptance Criteria: No interfering peaks at the retention time of EMTT. Mass spectral purity >90%.[2]

Linearity & Range
  • Protocol: Prepare calibration curve with at least 5 levels (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Data Analysis: Plot Area Ratio (Analyte/Internal Standard) vs. Concentration.

  • Acceptance Criteria:

    
    ; Residuals < 20%.
    
Accuracy (Recovery)
  • Protocol: Spike blank matrix at three levels (Low, Medium, High). Perform in triplicate.

  • Calculation:

    
    .
    
  • Acceptance Criteria: 80–120% for trace analysis.

Precision
  • Repeatability (Intra-day): 6 replicates at 100% target concentration.

  • Intermediate Precision (Inter-day): Repeatability protocol on 3 different days by different analysts.

  • Acceptance Criteria: RSD < 15% (for trace levels).

Visualization of Method Logic

The following diagrams illustrate the decision process for method selection and the specific workflow for the recommended GC-MS protocol.

Figure 1: Analytical Method Selection Decision Tree

MethodSelection Start Start: EMTT Quantification ConcCheck Expected Concentration? Start->ConcCheck HighConc High (> 10 µg/mL) (Synthesis/Purity) ConcCheck->HighConc High TraceConc Trace (< 1 µg/mL) (Flavor/Bioanalysis) ConcCheck->TraceConc Low MethodHPLC Method B: HPLC-UV (Robust, Fast) HighConc->MethodHPLC MatrixCheck Matrix Complexity? TraceConc->MatrixCheck Simple Simple (Solvents) MatrixCheck->Simple Clean Complex Complex (Food/Plasma) MatrixCheck->Complex Dirty Simple->MethodHPLC Preferred MethodGC Method A: HS-SPME-GC-MS (Sensitive, Specific) Simple->MethodGC Optional Complex->MethodGC Required

Caption: Decision tree guiding the selection between HPLC-UV and GC-MS based on analyte concentration and matrix complexity.

Figure 2: HS-SPME-GC-MS Validation Workflow

ValidationWorkflow Sample Sample (5 mL + 1.5g NaCl) Extract HS-SPME Extraction (DVB/CAR/PDMS, 40°C, 30 min) Sample->Extract Equilibrium Desorb GC Inlet Desorption (250°C, Splitless) Extract->Desorb Injection Separate GC Separation (DB-WAX Column) Desorb->Separate Chromatography Detect MS Detection (SIM: m/z 159, 144) Separate->Detect Ionization Data Data Processing (ISTD Normalization) Detect->Data Quantification

Caption: Step-by-step workflow for the quantification of EMTT using Headspace SPME and GC-MS.

Quantitative Data Summary (Example)

Validation ParameterAcceptance LimitTypical Result (Method A)Status
Linearity (

)

0.9992Pass
LOD (S/N = 3) N/A0.5 ng/mLPass
LOQ (S/N = 10) N/A1.5 ng/mLPass
Recovery (Spike) 80 – 120%92.4% ± 3.1%Pass
Precision (RSD)

4.8% (Intra-day)Pass

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Yang, X., et al. (2021). "Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley." Journal of the American Society of Brewing Chemists. Link

  • Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Miyazawa, N., et al. (2019). "Self-assembly of Ag(I)-based complexes... bridged by (2-thiazolyl)sulfides." ResearchGate. (Demonstrates chemical stability and coordination of 2-methylthio thiazoles). Link

Sources

Comparative

Technical Comparison Guide: Cross-Validation of Sensory and Instrumental Data for 4-Ethyl-2-(methylthio)thiazole

Executive Summary 4-Ethyl-2-(methylthio)thiazole is a high-impact sulfur-containing volatile often associated with complex savory, meaty, and roasted flavor profiles. In drug development (masking agents) and food chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-2-(methylthio)thiazole is a high-impact sulfur-containing volatile often associated with complex savory, meaty, and roasted flavor profiles. In drug development (masking agents) and food chemistry (flavor modulation), this compound presents a unique challenge: its odor detection threshold (ODT) is often orders of magnitude lower than the limit of detection (LOD) of standard mass spectrometry.

This guide outlines a rigorous cross-validation framework to correlate human sensory perception (GC-O) with instrumental quantification (GC-SCD/MS). We compare this target analyte against standard alternatives to demonstrate why specific detection protocols are required.

Compound Profile & Alternatives Analysis

To validate the performance of 4-Ethyl-2-(methylthio)thiazole, we must compare it against established "Anchor Points" in the thiazole class.

Table 1: Comparative Profile of Thiazole Targets
FeatureTarget: 4-Ethyl-2-(methylthio)thiazole Alternative A: 2-Acetylthiazole Alternative B: 2-(Methylthio)thiazole
Primary Sensory Descriptor Complex Meaty, Roasted, with Green/Vegetative undertonesNutty, Popcorn, RoastedSharp Meaty, Sulfurous, Metallic
Chemical Structure Thiazole ring with 4-Ethyl & 2-S-Methyl groupsThiazole ring with 2-Acetyl groupThiazole ring with 2-S-Methyl group
Est.[1][2][3][4] Odor Threshold (Water) ~0.1 - 0.5 ppb (High Potency)~10 ppb (Medium Potency)~1 - 2 ppb (High Potency)
Instrumental Challenge High: Requires Sulfur-Chemiluminescence (SCD) for accurate low-level quant.Moderate: Detectable by standard EI-MS at active levels.High: Co-elution risks; requires specific sulfur targeting.
Stability Susceptible to oxidation (sulfoxide formation).Relatively stable.Susceptible to oxidation.[5]

Expert Insight: While 2-Acetylthiazole is easier to handle and quantify, it lacks the "meaty" depth required for savory masking in pharmaceutical syrups. 4-Ethyl-2-(methylthio)thiazole provides this depth but requires the advanced cross-validation protocols detailed below due to its low threshold.

Cross-Validation Methodology (The "Bridge" Protocol)

The core objective is to build a mathematical bridge between Human Perception (Sensory) and Machine Response (Instrumental) . This prevents "blind spots" where a sample passes QC via MS but fails in sensory panels due to trace potent odors.

Phase 1: Sample Preparation (The "Snapshot")
  • Method: Solvent-Assisted Flavor Evaporation (SAFE) is preferred over SPME for sulfur compounds to prevent displacement effects and discrimination against high-boilers.

  • Internal Standard: Use 2-methyl-3-heptanone or isotopically labeled [2H3]-2-acetylthiazole to normalize extraction efficiency.

Phase 2: Dual-Stream Detection Workflow

The sample extract is split 1:1 at the end of the GC column.

  • Stream A (Instrumental): Directed to a Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) .

    • Why? Standard MS (TIC) often misses the <1 ppb peaks of thio-thiazoles amidst matrix noise. SCD is specific to sulfur, eliminating the noise.

  • Stream B (Sensory): Directed to an Olfactory Detection Port (ODP) .

    • Protocol:Aroma Extract Dilution Analysis (AEDA) . The extract is diluted stepwise (1:2, 1:4, etc.) until the odor is no longer perceived.

    • Metric:Flavor Dilution (FD) Factor .

Phase 3: The Correlation Logic (Self-Validating System)

We validate the data by calculating the Odor Activity Value (OAV) and correlating it with the FD Factor.



If the Log(FD Factor) correlates linearly (


) with the Log(Concentration) , the system is validated. Deviations indicate either:
  • Matrix Suppression: Instrumental signal is dampened, but human nose detects it.

  • Co-elution: The nose detects a hidden isomer that the instrument merged into one peak.

Visualization: The "Dual-Stream" Validation Workflow

The following diagram illustrates the critical path for validating 4-Ethyl-2-(methylthio)thiazole, highlighting the mandatory split between chemical specificity and human sensitivity.

CrossValidation Sample Complex Matrix (Drug/Food Formulation) Extraction SAFE Extraction (Artifact-Free) Sample->Extraction Isolation GC Gas Chromatography (DB-WAX Column) Extraction->GC Injection Splitter Effluent Splitter (1:1 Ratio) GC->Splitter SCD Detector A: SCD/PFPD (Sulfur Specific) Splitter->SCD Stream 1 ODP Detector B: Olfactometry (Human Panel) Splitter->ODP Stream 2 Quant Quantification (ng/mL) SCD->Quant Correlation Data Correlation Log(Conc) vs Log(FD) Quant->Correlation Instrumental Data AEDA AEDA Protocol (FD Factor) ODP->AEDA AEDA->Correlation Sensory Data Validation VALIDATED MODEL (OAV Confirmation) Correlation->Validation R² > 0.9

Caption: Figure 1. Dual-Stream Cross-Validation Workflow ensuring alignment between sulfur-specific instrumental data and human olfactory perception.

Experimental Protocol: Step-by-Step

A. Instrumental Setup (GC-SCD)
  • Column: DB-Wax or SolGel-Wax (polar phase is essential to separate thiazoles from non-polar matrix lipids).

  • Oven Program: 40°C (2 min)

    
     5°C/min 
    
    
    
    240°C.
  • Detector: Sulfur Chemiluminescence Detector (SCD).

    • Why: FPD is acceptable, but SCD avoids "quenching" by co-eluting hydrocarbons, which is critical for 4-Ethyl-2-(methylthio)thiazole quantification in complex matrices.

B. Sensory Panel Training (GC-O)
  • Panel Selection: 6-8 assessors screened for specific anosmia to sulfur compounds.

  • Reference Standards: Panelists are trained on 2-Acetylthiazole (nutty) and Methional (potato/sulfur) to distinguish the specific "meaty/vegetative" nuance of the target analyte.

  • Recording: Panelists record Start Time , End Time , Intensity (1-10) , and Descriptor .

C. Data Synthesis

Calculate the Stevens' Power Law exponent for the compound:



Where 

is sensory intensity,

is concentration. For sulfur compounds,

is often

(compressive), meaning intensity plateaus quickly. This confirms why instrumental data (linear) often misrepresents the sensory impact (logarithmic) of 4-Ethyl-2-(methylthio)thiazole.

References

  • Sensory Properties of Thiazoles

    • Source: FoodB Database.
    • URL:[Link]

  • GC-O Methodology & AEDA

    • Source: MDPI (2025). "Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception."
    • URL:[Link][6]

  • Sulfur Compound Analysis (SCD vs FPD)

    • Source: Endeavour Speciality Chemicals.[5] "High-impact aroma chemicals: Sulfur and heterocyclic chemistries."

    • URL:[Link]

  • Retention Indices for Thiazoles

    • Source: NIST WebBook / Pherobase. "Retention indices for 2,5-Diethyl-4-methylthiazole and analogs."
    • URL:[Link]

Sources

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